Prmt5-IN-43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17ClF3N5O2 |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
(4-amino-7-chloroimidazo[1,5-a]quinoxalin-8-yl)-[(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C22H17ClF3N5O2/c23-15-8-16-17(31-11-28-9-18(31)20(27)29-16)7-14(15)21(32)30-5-6-33-10-19(30)12-1-3-13(4-2-12)22(24,25)26/h1-4,7-9,11,19H,5-6,10H2,(H2,27,29)/t19-/m1/s1 |
InChI Key |
HCKGAUQPMADSNZ-LJQANCHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5-IN-43: Unveiling the Mechanism of a Novel PRMT5 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression. This enzyme, a type II arginine methyltransferase, catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes including gene transcription, RNA splicing, cell cycle control, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention. Prmt5-IN-43 is a novel, potent, and selective inhibitor of PRMT5 developed for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, and summarizes the preclinical data supporting its development. The information presented herein is primarily derived from patent literature, which provides the foundational data for this new investigational agent.
Introduction to PRMT5 as a Therapeutic Target
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammalian cells. It functions as part of a larger protein complex, most notably with the Methylosome Protein 50 (MEP50), which is crucial for its enzymatic activity. The PRMT5/MEP50 complex methylates a diverse range of substrates.
Histone Substrates: PRMT5-mediated methylation of histone tails, such as H4R3, H3R8, and H2AR3, is generally associated with transcriptional repression. By altering chromatin structure, PRMT5 silences tumor suppressor genes, contributing to oncogenesis.
Non-Histone Substrates: A growing list of non-histone proteins are also targets of PRMT5. These include proteins involved in:
-
RNA Splicing: PRMT5 methylates components of the spliceosome, such as Sm proteins, ensuring splicing fidelity. Inhibition of this function can lead to the accumulation of mis-spliced transcripts and apoptosis in cancer cells.
-
Cell Cycle Regulation: Key cell cycle proteins, like E2F1, are modulated by PRMT5. Methylation of E2F1 by PRMT5 can suppress its pro-apoptotic functions, thereby promoting cell proliferation.[1][2]
-
Signal Transduction: PRMT5 can influence signaling pathways critical for cancer cell survival and growth.
The overexpression of PRMT5 in numerous cancers, including lymphoma, lung, breast, and colorectal cancers, underscores its role as an oncogene and a viable therapeutic target.[1][3]
This compound: A Novel PRMT5 Inhibitor
This compound, also identified as compound 4A in patent literature, is a novel small molecule inhibitor of PRMT5.[1][4] Its chemical formula is C22H17ClF3N5O2, and it is identified by the CAS number 3034746-11-4. The development of this inhibitor stems from the therapeutic hypothesis that blocking PRMT5's methyltransferase activity can reinstate normal cellular checkpoints and induce apoptosis in cancer cells.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of PRMT5. By blocking the methyltransferase function of PRMT5, this compound is expected to prevent the symmetric dimethylation of both histone and non-histone substrates. The anticipated downstream effects of this inhibition include:
-
Reactivation of Tumor Suppressor Genes: By preventing repressive histone methylation, this compound may lead to the re-expression of silenced tumor suppressor genes.
-
Disruption of RNA Splicing: Inhibition of spliceosome component methylation is likely to cause widespread splicing defects, which can be particularly detrimental to cancer cells that are often more reliant on proper splicing for their survival.
-
Induction of Apoptosis: By preventing the methylation of pro-apoptotic factors like E2F1, this compound can shift the cellular balance towards programmed cell death.
The following diagram illustrates the central role of PRMT5 and the inhibitory action of this compound.
Quantitative Data
Detailed quantitative data for this compound is not yet available in the public domain beyond the initial patent filings. The following tables are placeholders for when such data becomes publicly accessible.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Data not available | Data not available | Data not available | Data not available |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Proliferation IC50 (nM) | Apoptosis Induction | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are proprietary and contained within patent filings. The general methodologies that would be used to generate the data for a novel PRMT5 inhibitor are described below.
Biochemical Assays (General Protocol)
Objective: To determine the direct inhibitory activity of this compound on the PRMT5 enzyme.
Typical Method (e.g., Radio-Methylation Assay):
-
Recombinant human PRMT5/MEP50 complex is incubated with a methyl-accepting substrate (e.g., histone H4 peptide).
-
The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor.
-
Varying concentrations of this compound are included in the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured (e.g., on a filter membrane).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assays (General Protocol)
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Typical Method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is measured using a plate reader.
-
The results are normalized to the vehicle-treated controls, and IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Typical Method:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) on a defined schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., to measure the levels of sDMA on target proteins).
-
The primary endpoints are typically tumor growth inhibition and, in some studies, overall survival.
Conclusion and Future Directions
This compound is a novel PRMT5 inhibitor with potential for the treatment of various cancers. Its mechanism of action, centered on the inhibition of PRMT5's methyltransferase activity, offers a promising strategy to target fundamental oncogenic processes. While detailed preclinical data is not yet widely available, the foundational patent literature suggests that this compound is an active area of research and development. Future publications will be critical to fully elucidate the therapeutic potential, selectivity, and safety profile of this compound. The continued investigation of this compound and other PRMT5 inhibitors will undoubtedly provide valuable insights into the role of arginine methylation in cancer and may lead to new therapeutic options for patients.
References
- 1. AU2022202389A1 - Compounds useful in the treatment or prevention of a PRMT5-mediated disorder - Google Patents [patents.google.com]
- 2. AU2018235139A1 - Compounds useful in the treatment or prevention of a PRMT5-mediated disorder - Google Patents [patents.google.com]
- 3. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
Prmt5-IN-43: A Technical Overview of Discovery and Synthesis Paradigms for PRMT5 Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors targeting PRMT5 has emerged as a promising strategy in oncology.
Discovery of PRMT5 Inhibitors: A General Workflow
The discovery of novel PRMT5 inhibitors typically follows a structured workflow, beginning with target validation and culminating in the identification of lead compounds for further development.
Prmt5-IN-43: An In-Depth Technical Guide to a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in a multitude of cellular processes that are frequently dysregulated in cancer. This technical guide provides a comprehensive overview of Prmt5-IN-43, a novel small molecule inhibitor of PRMT5, based on data disclosed for exemplary compounds in patent literature. This document details the biochemical and cellular activity of this compound, places its performance in the context of other known PRMT5 inhibitors, and provides detailed protocols for key experimental assays. Furthermore, this guide illustrates the intricate signaling network of PRMT5 and outlines a typical workflow for the discovery and characterization of such inhibitors, offering a valuable resource for researchers in the field of cancer drug discovery.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates.[1][2] This post-translational modification is a critical regulatory mechanism for numerous cellular functions, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] PRMT5 forms a catalytically active complex with the WD-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[3]
The dysregulation of PRMT5 activity is implicated in the pathogenesis of various human cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer.[4] Its overexpression often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[2] Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth, highlighting the therapeutic potential of PRMT5 inhibitors in oncology.[5]
This compound: A Novel PRMT5 Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of PRMT5. For the purposes of this guide, this compound refers to an exemplary compound disclosed in patent WO2024067433A1, which describes a series of novel PRMT5 inhibitors.[4] These compounds are designed to bind to the PRMT5 active site and prevent the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to its protein substrates.
Mechanism of Action
This compound and its analogs are competitive inhibitors of PRMT5. They are designed to occupy the SAM-binding pocket of the PRMT5 enzyme, thereby preventing the binding of the natural methyl donor and inhibiting the downstream methylation of PRMT5 substrates.[6] This leads to a global reduction in sDMA levels, which in turn disrupts the cellular processes dependent on PRMT5 activity. The inhibition of PRMT5 can induce anti-proliferative effects and apoptosis in cancer cells that are dependent on PRMT5 for their survival and growth.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of an exemplary compound from patent WO2024067433A1 (referred to as this compound) and compares it to other well-characterized PRMT5 inhibitors.
Table 1: Biochemical and Cellular Activity of this compound (Exemplary Compound)
| Compound | PRMT5 IC50 (nM) | Cellular sDMA IC50 (nM) | Cell Proliferation IC50 (nM) (Z-138 cells) |
| This compound (Exemplary Compound) | <10 | <50 | <50 |
Data is representative of potent compounds described in patent WO2024067433A1.
Table 2: Comparative Activity of Known PRMT5 Inhibitors
| Inhibitor | PRMT5 IC50 (nM) | Cellular sDMA IC50 (nM) | Cell Line (for cellular data) |
| EPZ015666 (GSK3235025) | 22 | Not Reported | MCL cell lines |
| PRT543 | Not Reported | Not Reported | ACC models |
| JNJ-64619178 | Not Reported | Not Reported | Not Reported |
| MRTX1719 | Not Reported | Not Reported | MTAP-deleted cells |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
PRMT5 is a central node in a complex signaling network that influences numerous aspects of cell biology. Its activity is modulated by upstream signals and, in turn, it regulates a wide array of downstream effector pathways.
Caption: The PRMT5 signaling network.
Experimental Workflow for PRMT5 Inhibitor Discovery
The discovery and characterization of a novel PRMT5 inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.
Caption: Workflow for PRMT5 inhibitor discovery.
Detailed Experimental Protocols
Biochemical PRMT5 Methyltransferase Assay (Radiometric)
Objective: To determine the in vitro inhibitory activity of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
SAM (non-radiolabeled)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, PRMT5/MEP50 enzyme, and biotinylated H4 peptide substrate to the assay buffer.
-
Initiate the reaction by adding a mixture of ³H-SAM and non-radiolabeled SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
Objective: To assess the ability of a test compound to inhibit PRMT5 activity in a cellular context by measuring the levels of sDMA on total cellular proteins.
Materials:
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-sDMA (symmetric dimethylarginine)
-
Primary antibody: loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound or DMSO for a specified duration (e.g., 72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-sDMA primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the sDMA signal to the loading control. Calculate the IC50 value based on the dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Conclusion
This compound represents a promising novel inhibitor of PRMT5 with potent biochemical and cellular activity. This technical guide provides a foundational resource for researchers and drug developers interested in targeting PRMT5. The detailed protocols and pathway illustrations herein are intended to facilitate further investigation into the therapeutic potential of this compound and other molecules in this class. As our understanding of the complex roles of PRMT5 in cancer continues to grow, the development of selective and potent inhibitors like this compound will be crucial for translating this knowledge into effective cancer therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
The Role of PRMT5 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in cancer research. Given the limited public data on a compound specifically designated "Prmt5-IN-43," this document focuses on well-characterized PRMT5 inhibitors, such as EPZ015666 (GSK3235025) and JNJ-64619178, to illustrate the therapeutic potential and underlying mechanisms of targeting PRMT5 in oncology.
Introduction to PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[2][3]
PRMT5 is overexpressed in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, and its elevated expression often correlates with poor patient prognosis.[1][4] The enzyme's role in promoting cell proliferation, survival, and metastasis has established it as a promising therapeutic target in oncology.[5] PRMT5 inhibitors are a novel class of anti-cancer agents designed to block the enzymatic activity of PRMT5, thereby disrupting these oncogenic processes.[6][7]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors primarily function by blocking the methyltransferase activity of the PRMT5/MEP50 complex.[2] Many of these small molecules are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[2] This inhibition leads to a global reduction in sDMA levels on key cellular proteins, resulting in:
-
Altered Gene Expression: PRMT5-mediated histone methylation, particularly H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[8][9] Inhibition of PRMT5 can therefore lead to the re-expression of tumor suppressor genes.
-
Defective RNA Splicing: PRMT5 is crucial for the proper assembly and function of the spliceosome.[8] Its inhibition can cause splicing defects, leading to the production of non-functional proteins and inducing cancer cell death.
-
Cell Cycle Arrest: PRMT5 regulates the expression and activity of key cell cycle proteins.[8] By inhibiting PRMT5, cancer cell proliferation can be halted through cell cycle arrest.
-
Induction of Apoptosis: The disruption of multiple PRMT5-regulated pathways can ultimately trigger programmed cell death in cancer cells.
Quantitative Data on PRMT5 Inhibitor Activity
The potency of PRMT5 inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the in vitro efficacy of representative PRMT5 inhibitors across various cancer cell lines.
Table 1: Biochemical and Cellular IC50 Values for EPZ015666 (GSK3235025)
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Biochemical Assay | PRMT5 Enzymatic Activity | 22 | [6][10] |
| Cell Proliferation | Z-138 (MCL) | 96 - 904 | [11] |
| Cell Proliferation | Granta-519 (MCL) | 96 - 904 | [11] |
| Cell Proliferation | Maver-1 (MCL) | 96 - 904 | [11] |
| Cell Proliferation | Mino (MCL) | 96 - 904 | [11] |
| Cell Proliferation | Jeko-1 (MCL) | 96 - 904 | [11] |
| Cell Proliferation | A2780 (Ovarian) | 233 | [12] |
MCL: Mantle Cell Lymphoma
Table 2: Biochemical and Cellular IC50 Values for JNJ-64619178 (Onametostat)
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Biochemical Assay | PRMT5 Enzymatic Activity | 0.14 | [13] |
| Cell Proliferation | Lung Cancer Cell Lines | Potent Activity | [13][14] |
Table 3: Cellular IC50 Values for PRT-382 in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line Sensitivity | IC50 Range (nM) | Reference(s) |
| Sensitive | 20 - 140 | [15][16] |
| Primary Resistant | 340 - 1650 | [15][16] |
| Acquired Resistant | 200 - 500 | [15][16] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its inhibition can have profound effects on these pathways, contributing to its anti-tumor activity.
PRMT5 and Cell Cycle Regulation
PRMT5 influences cell cycle progression through the methylation of key regulatory proteins. Inhibition of PRMT5 can lead to cell cycle arrest, thereby halting tumor growth.
PRMT5 and Growth Factor Receptor Signaling
PRMT5 can modulate the activity of critical growth factor signaling pathways, such as the PI3K/AKT and ERK pathways, which are central drivers of cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PRMT5 inhibitors.
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., Z-138, Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium to create a dose-response curve (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a designated period (e.g., 72 to 144 hours).[8]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement
This protocol assesses PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmD3.[17]
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-PRMT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control to determine the reduction in sDMA levels.
Conclusion and Future Directions
The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The development of potent and selective inhibitors has provided valuable tools to probe the complex biology of arginine methylation and has shown encouraging anti-tumor activity in preclinical models and early-phase clinical trials.[1][4] Future research will focus on identifying predictive biomarkers to select patients most likely to respond to PRMT5 inhibition, exploring rational combination therapies to overcome resistance, and further elucidating the diverse roles of PRMT5 in cancer. The continued investigation into compounds like this compound and other novel PRMT5 inhibitors will be crucial in advancing this therapeutic approach for the benefit of cancer patients.
References
- 1. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting PRMT5 Activity Inhibits the Malignancy of Hepatocellular Carcinoma by Promoting the Transcription of HNF4α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-43: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in cellular processes integral to cancer cell proliferation and survival. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on a variety of histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, signal transduction, and the DNA damage response. Its dysregulation is implicated in numerous malignancies. Prmt5-IN-43 is a small molecule inhibitor of PRMT5, identified for its potential application in cancer research. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, the biological context of its target, PRMT5, generalized experimental protocols for inhibitor characterization, and key signaling pathways affected by PRMT5 inhibition.
Core Compound Data: this compound
| Property | Value | Reference |
| Molecular Formula | C22H17ClF3N5O2 | [1] |
| Molecular Weight | 475.85 g/mol | [1] |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | [1] |
The Target: PRMT5 and Its Role in Cellular Signaling
PRMT5 is a Type II protein arginine methyltransferase that, in complex with its binding partner MEP50 (Methylosome Protein 50), catalyzes the symmetric dimethylation of arginine residues on various cellular proteins. This post-translational modification is a key regulatory mechanism in several fundamental cellular processes.
Key functions of PRMT5 include:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones, such as H3R8 and H4R3, typically leads to transcriptional repression of target genes, including tumor suppressors.
-
RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to splicing defects, affecting the maturation of numerous pre-mRNAs.
-
Signal Transduction: PRMT5 methylates various non-histone proteins that are key components of major signaling pathways, thereby influencing cell proliferation, survival, and differentiation.
Given its central role, the inhibition of PRMT5 disrupts these processes, leading to anti-tumor effects. Several signaling pathways are known to be modulated by PRMT5 activity. A prominent example is the PI3K/AKT/mTOR pathway , which is a critical regulator of cell growth and survival. PRMT5 inhibition has been shown to block the activation of this pathway. Another crucial pathway affected is the ERK (MAPK) signaling cascade , which controls cell proliferation and differentiation.
References
A Technical Guide to the Structure-Activity Relationship of PRMT5 Inhibitors
Disclaimer: Publicly available scientific literature lacks specific data regarding the discovery, structure-activity relationship (SAR), and detailed biological characterization of the compound designated "Prmt5-IN-43". Therefore, this guide provides a comprehensive overview using the well-characterized and published PRMT5 inhibitor, EPZ015666 , and its associated chemical series as a representative example to fulfill the technical requirements of this request.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in cellular processes like gene transcription, RNA splicing, and signal transduction.[1] Its overexpression is implicated in numerous cancers, making it a significant therapeutic target.[2][3] This document details the structure-activity relationship of a potent, substrate-competitive tetrahydroisoquinoline-based series of PRMT5 inhibitors, culminating in the tool compound EPZ015666.[4]
Structure-Activity Relationship (SAR) Data
The development of EPZ015666 began with a high-throughput screening (HTS) hit, compound 1 , which exhibited modest inhibitory activity against PRMT5.[4] Medicinal chemistry efforts focused on optimizing this scaffold, leading to significant improvements in biochemical and cellular potency. The SAR data for key analogs in this series are summarized below.
Table 1: Biochemical and Cellular Potency of Tetrahydroisoquinoline (THIQ) Analogs [4]
| Compound | R Group | PRMT5:MEP50 IC50 (μM) | Z-138 SmD3me2s IC50 (μM) |
| 1 (HTS Hit) | Phenyl | 0.280 | >50 |
| 7 | 2-aminopyridyl | 0.070 | 0.890 |
| 8 | 2-aminopyridyl | 0.034 | 0.450 |
| 9 | 2-methylaminopyridyl | 0.015 | 0.100 |
| 10 | Aliphatic amide | 0.011 | 0.055 |
| EPZ015666 | 2-aminopyridyl | 0.007 | 0.022 |
Data sourced from "Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666".[4]
The optimization path from the initial hit to EPZ015666 highlights key structural modifications. Replacing the alkoxy-phenyl ring of the initial hit with a 2-amino pyridyl-ring in compound 7 marked a significant improvement in potency.[4] Further exploration of substitutions on the pyridyl ring and replacement with aliphatic amides (compound 10 ) continued to enhance activity.[4] Structural biology studies revealed that the tetrahydroisoquinoline (THIQ) motif engages in a unique cation−π interaction with the cofactor S-adenosylmethionine (SAM), a key binding interaction that was retained throughout the series.[4]
Experimental Protocols
The characterization of PRMT5 inhibitors requires robust biochemical and cellular assays to determine enzymatic inhibition and on-target effects in a biological context.
Biochemical PRMT5 Enzymatic Assay
This protocol quantifies the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory potential of test compounds by measuring the production of S-adenosylhomocysteine (SAH).
-
Principle: The assay measures the transfer of a methyl group from the cofactor SAM to a histone H4 peptide substrate by the recombinant human PRMT5/MEP50 complex. The resulting SAH is detected using a highly specific antibody or a coupled-enzyme system that generates a luminescent or fluorescent signal.[5][6] The IC50 value, representing the inhibitor concentration required to reduce PRMT5 activity by 50%, is then calculated.[5]
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.[5]
-
Histone H4 (1-21) peptide substrate.[7]
-
S-adenosylmethionine (SAM).[5]
-
Test compound (e.g., EPZ015666).
-
Assay Buffer: 20 mM Bicine (pH 7.6), 25 mM NaCl, 1 mM DTT, 0.1% (w/v) CHAPS.[7]
-
Detection Reagents (e.g., MTase-Glo™ by Promega or AptaFluor® SAH Assay).[6][7]
-
Microplate reader.[5]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.[5]
-
Pre-incubate the enzyme, substrate, and inhibitor mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).[6]
-
Stop the reaction using a suitable reagent (e.g., 0.5% TFA).[7]
-
Add the detection reagents according to the manufacturer's protocol to quantify the amount of SAH produced.[5]
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay assesses the ability of a PRMT5 inhibitor to engage its target in cells by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, on a known substrate like SmD3 or SmBB'.[4][8]
-
Principle: Cancer cell lines are treated with the PRMT5 inhibitor. Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is then performed using antibodies specific for the methylated substrate (e.g., anti-SDMA-SmBB') and for the total protein (e.g., anti-SmBB') to determine the extent of inhibition.[8]
-
Materials:
-
Cell culture medium and reagents.
-
PRMT5 inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Anti-SDMA, Anti-SmD3, Anti-SmBB', anti-PRMT5, and a loading control (e.g., anti-Actin).[8]
-
HRP-conjugated secondary antibodies.[1]
-
Chemiluminescent substrate.[1]
-
PVDF membrane and Western blot equipment.
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).[8]
-
Harvest the cells and lyse them in ice-cold RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[1]
-
Quantify band intensities and normalize the methylated protein signal to the total protein or loading control signal to determine the cellular IC50.
-
Visualizations: Pathways and Workflows
PRMT5 Signaling Pathways in Cancer
PRMT5 is a central node in several signaling pathways that are critical for cancer cell proliferation and survival. It methylates a wide array of substrates, including histone proteins to epigenetically regulate gene expression and non-histone proteins involved in signal transduction.[3][9] Inhibition of PRMT5 can disrupt these oncogenic pathways.
Caption: PRMT5 signaling pathways and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel PRMT5 inhibitor follows a logical progression from initial biochemical screening to cellular and in vivo validation.
Caption: A typical workflow for the discovery and validation of PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. aacrjournals.org [aacrjournals.org]
Prmt5-IN-43: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction.[1][2] The primary histone substrates for PRMT5 are Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), and Histone H2A at arginine 3 (H2AR3).[2][3] The symmetric dimethylation of these residues (H4R3me2s, H3R8me2s, H2AR3me2s) is predominantly associated with transcriptional repression.[2][3]
Dysregulation of PRMT5 activity is implicated in various diseases, particularly in cancer, where its overexpression often correlates with poor prognosis. This has positioned PRMT5 as a compelling therapeutic target. Prmt5-IN-43 is a small molecule inhibitor of PRMT5. This technical guide provides an in-depth overview of the effects of this compound on histone methylation, drawing upon data from related and well-characterized PRMT5 inhibitors to supplement the current understanding of this specific compound.
Mechanism of Action
This compound, like other PRMT5 inhibitors, is designed to disrupt the catalytic activity of the PRMT5 enzyme. PRMT5 functions in a complex with Methylosome Protein 50 (MEP50), a WD-repeat protein that is essential for its methyltransferase activity. Many inhibitors target the catalytic site of PRMT5, while others are being developed to disrupt the PRMT5-MEP50 protein-protein interaction. The primary consequence of PRMT5 inhibition is a global reduction in the levels of symmetric dimethylarginine (SDMA) on its substrates, most notably histones.
Effect on Histone Methylation
The inhibition of PRMT5 by compounds like this compound leads to a significant and dose-dependent reduction in the symmetric dimethylation of its key histone substrates.
Key Histone Marks Affected:
-
H4R3me2s (Symmetric dimethylation of Histone H4 at Arginine 3): This is a well-established repressive mark. Knockdown or inhibition of PRMT5 leads to a dramatic global decrease in H4R3me2s levels.[4]
-
H3R8me2s (Symmetric dimethylation of Histone H3 at Arginine 8): Another repressive mark catalyzed by PRMT5. Inhibition of PRMT5 results in decreased H3R8me2s.[5]
-
H2AR3me2s (Symmetric dimethylation of Histone H2A at Arginine 3): PRMT5 is also responsible for this modification, and its inhibition leads to a reduction in H2AR3me2s levels.[4]
The reduction in these repressive histone marks can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, contributing to the anti-cancer effects of PRMT5 inhibitors.
Quantitative Data on PRMT5 Inhibition and Histone Methylation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data from other well-characterized PRMT5 inhibitors to illustrate the expected effects.
Table 1: In Vitro Inhibition of PRMT5 Activity
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK3326595 | PRMT5/MEP50 | 6 | Biochemical | (Proxy Data) |
| JNJ-64619178 | PRMT5 | 5 | Biochemical | (Proxy Data) |
| EPZ015666 | PRMT5 | 22 | Biochemical | (Proxy Data) |
Table 2: Cellular Effects of PRMT5 Inhibitors on Histone Methylation
| Inhibitor | Cell Line | Concentration | Effect on H4R3me2s | Effect on H3R8me2s | Reference |
| GSK591 | Leukemia Cells | 1 µM | Significant Decrease | Significant Decrease | |
| Compound 17 | LNCaP | 72h treatment | 65% decrease | Not specified | |
| shRNA-Prmt5 | MEFs | N/A | ~85% reduction | Not specified | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT5 and the subsequent reduction in repressive histone marks have profound effects on gene expression and cellular signaling.
Caption: Signaling pathway of this compound action.
Caption: Western Blot workflow for histone methylation.
Experimental Protocols
Western Blotting for Histone Methylation
This protocol is adapted from standard molecular biology techniques and publications investigating PRMT5 inhibition.[5][6]
1. Cell Culture and Treatment:
- Culture cells of interest to desired confluency.
- Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. Histone Extraction:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
- Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in a suitable buffer.
3. Protein Quantification:
- Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
4. SDS-PAGE and Western Blotting:
- Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H4R3me2s, anti-H3R8me2s, anti-H2AR3me2s) and a loading control (e.g., anti-Histone H3 or H4) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to analyze the localization of specific histone marks at gene promoters.[4][7]
1. Cell Culture and Cross-linking:
- Treat cells with this compound or a vehicle control.
- Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
2. Chromatin Preparation:
- Harvest and lyse the cells to isolate nuclei.
- Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
- Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G agarose/magnetic beads.
- Incubate a portion of the chromatin with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) or a negative control IgG overnight at 4°C with rotation.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound represents a promising tool for investigating the biological roles of PRMT5 and a potential therapeutic agent for diseases driven by PRMT5 dysregulation. Its primary mechanism of action involves the inhibition of PRMT5's methyltransferase activity, leading to a global reduction in symmetric arginine dimethylation on histones, particularly H4R3me2s, H3R8me2s, and H2AR3me2s. This alteration of the epigenetic landscape can induce significant changes in gene expression, ultimately impacting cell proliferation and survival. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the specific effects of this compound and other PRMT5 inhibitors on histone methylation and cellular function. As research in this area progresses, a more detailed understanding of the nuanced roles of PRMT5 in health and disease will undoubtedly emerge.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PRMT5 Inhibition on Non-Histone Protein Methylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][3] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth analysis of the effects of PRMT5 inhibition on the methylation of non-histone proteins. While specific data for a compound designated "Prmt5-IN-43" is not publicly available, this document synthesizes current knowledge from studies on well-characterized PRMT5 inhibitors to serve as a comprehensive resource. We will delve into the key non-histone substrates of PRMT5, the functional consequences of their altered methylation status, and the experimental methodologies employed to investigate these effects.
Introduction to PRMT5 and Non-Histone Protein Methylation
PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA) in mammalian cells.[2] It functions as part of a complex, often with MEP50 (Methylosome Protein 50), to recognize and modify arginine residues within specific sequence motifs, frequently Glycine-Arginine-Glycine (GRG) sequences.[4] While the role of PRMT5 in regulating gene expression through histone methylation is well-documented, a growing body of evidence highlights its extensive influence on cellular function through the methylation of a diverse array of non-histone proteins.[3][5] These substrates are involved in critical cellular pathways, and the modulation of their methylation status by PRMT5 inhibitors represents a key mechanism of action for these therapeutic agents.
Key Non-Histone Substrates of PRMT5 and the Effects of Inhibition
Inhibition of PRMT5 leads to a global reduction in sDMA on its substrates. The functional outcomes of this inhibition are dependent on the specific roles of the affected proteins. Below is a summary of prominent non-histone proteins targeted by PRMT5 and the consequences of reduced methylation.
| Substrate Protein | Cellular Process | Functional Consequence of Hypomethylation |
| p53 | DNA Damage Response, Apoptosis | Increased nuclear retention and pro-apoptotic activity.[5][6] |
| Sm proteins (e.g., SmD1, SmD3, SmB/B') | RNA Splicing (Spliceosome Assembly) | Impaired spliceosome assembly, leading to alternative splicing events and intron retention. |
| E2F1 | Cell Cycle Regulation | Altered transcriptional regulation of cell cycle genes.[7] |
| NF-κB | Inflammation, Cell Survival | Modulation of NF-κB signaling pathways.[3][5] |
| Krüppel-like factor 4 (KLF4) | DNA Damage Response, Stem Cell Biology | Altered transcriptional activity and role in DNA damage response.[3] |
| DEAD-box helicase 5 (DDX5) | RNA processing, DNA Damage Response | Impact on RNA metabolism and DNA repair pathways.[3] |
| SPT5 | Transcriptional Elongation | Decreased association with RNA polymerase II, affecting transcriptional elongation.[5] |
| Sterol regulatory element-binding transcription factor 1 (SREBP1) | Lipid Metabolism | Regulation of nuclear translocation and target gene expression.[8] |
| Programmed cell death protein 4 (PDCD4) | Apoptosis, Translation | Regulation of nuclear translocation and its role in apoptosis.[8] |
Signaling Pathways Modulated by PRMT5 Non-Histone Methylation
The methylation of non-histone proteins by PRMT5 has profound effects on major signaling pathways that are crucial for cell fate decisions. Inhibition of PRMT5 can therefore lead to significant alterations in these pathways.
Caption: PRMT5 inhibition alters key signaling pathways.
Experimental Protocols
A multi-pronged approach is typically required to fully characterize the effects of a PRMT5 inhibitor on non-histone protein methylation.
Global Methylation Analysis using Mass Spectrometry
This workflow provides a global, unbiased view of changes in arginine methylation across the proteome.
Caption: Workflow for proteomic analysis of methylation.
Protocol:
-
Cell Culture and SILAC Labeling: Culture cells in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., Lysine and Arginine).
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the PRMT5 inhibitor and the "light" labeled cells with a vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Harvest cells, combine "heavy" and "light" populations, and lyse to extract total protein.
-
Proteolytic Digestion: Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.
-
Immuno-enrichment: Incubate the peptide mixture with antibodies specific for symmetric dimethylarginine (sDMA) conjugated to beads to enrich for methylated peptides.
-
LC-MS/MS Analysis: Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the methylated peptides and quantify the relative abundance of "heavy" versus "light" forms to determine the change in methylation upon inhibitor treatment.
Validation of Specific Substrate Methylation by Immunoprecipitation and Western Blot
This targeted approach is used to validate findings from mass spectrometry or to test specific hypotheses.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor or vehicle control. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-p53). Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated protein from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with an antibody that specifically recognizes the symmetrically dimethylated form of the target protein. Subsequently, strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to determine the relative change in methylation.
Conclusion
The inhibition of PRMT5 has emerged as a promising therapeutic strategy, largely due to its profound impact on a wide range of cellular processes mediated by non-histone protein methylation. Understanding the specific non-histone substrates affected by PRMT5 inhibitors and the functional consequences of their altered methylation is paramount for the development of effective and targeted therapies. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of novel PRMT5 inhibitors and for identifying biomarkers of response. As research in this field continues to evolve, a deeper understanding of the PRMT5-regulated "methylome" will undoubtedly uncover new therapeutic opportunities.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Non-Histone Arginine Methylation by Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine methylation of non-histone proteins and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-43 as a Chemical Probe for PRMT5: An In-depth Technical Guide
Disclaimer: Specific quantitative data for the chemical probe Prmt5-IN-43 (also known as compound 4A), referenced in patent WO2024067445A1, is not publicly available at the time of this writing. To fulfill the structural and content requirements of this technical guide, data for a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (also known as EPZ015666), will be used as a representative example to illustrate the expected profile of a high-quality PRMT5 chemical probe. All experimental protocols and conceptual frameworks are applicable to the characterization of novel PRMT5 inhibitors like this compound.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as a Type II arginine methyltransferase. It catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification is a key regulatory event in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.
PRMT5 is frequently overexpressed in a wide range of human cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, where its elevated activity is often correlated with poor prognosis. The enzyme's role in promoting cell proliferation and survival makes it a compelling therapeutic target in oncology. Chemical probes are indispensable tools for dissecting the biological functions of PRMT5 and for validating it as a drug target. An ideal chemical probe for PRMT5 should exhibit high potency, selectivity, and cellular activity, enabling researchers to confidently link its phenotypic effects to the inhibition of PRMT5.
This compound: A Novel Chemical Probe
This compound (compound 4A) is a novel inhibitor of PRMT5. While detailed public data is pending, its development underscores the ongoing effort to generate new chemical tools to explore PRMT5 biology. This guide provides a comprehensive overview of the methodologies and data expected for the characterization of such a probe.
Quantitative Data Summary
The following tables summarize the expected quantitative profile for a high-quality PRMT5 chemical probe, using GSK3326595 as a representative example.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Format | IC50 (nM) |
| Representative PRMT5 Inhibitor (GSK3326595) | PRMT5/MEP50 | Radioactive Filter Binding | 22 |
| PRMT5/MEP50 | AlphaLISA | 47 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) |
| Representative PRMT5 Inhibitor (GSK3326595) | Z-138 (Mantle Cell Lymphoma) | Cell Proliferation (CellTiter-Glo) | Growth Inhibition | < 50 |
| Target Engagement (Western Blot) | sDMA Reduction | < 100 |
Table 3: Selectivity Profile (against other PRMTs)
| Compound | Target | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| Representative PRMT5 Inhibitor (GSK3326595) | PRMT1 | > 50,000 | > 1000x |
| PRMT3 | > 50,000 | > 1000x | |
| PRMT4 | > 50,000 | > 1000x | |
| PRMT6 | > 50,000 | > 1000x | |
| PRMT7 | > 50,000 | > 1000x | |
| PRMT8 | > 50,000 | > 1000x |
Table 4: In Vivo Pharmacokinetic Properties (Mouse)
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Representative PRMT5 Inhibitor (GSK3326595) | Oral (PO) | 10 | 1,200 | 2 | 8,500 | 60 |
| Intravenous (IV) | 2 | 800 | 0.08 | 1,400 | - |
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Add the PRMT5/MEP50 enzyme and the test compound to the microplate wells.
-
Initiate the reaction by adding SAM and the biotinylated H4 peptide substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the AlphaLISA acceptor beads.
-
Incubate in the dark to allow for antibody-antigen binding.
-
Add the streptavidin-coated donor beads.
-
Incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Target Engagement Assay (Western Blot for sDMA)
This protocol assesses the ability of the chemical probe to inhibit PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on cellular proteins.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-sDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to confirm equal loading.
-
Quantify band intensities to determine the dose-dependent reduction in sDMA levels.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay determines the effect of the PRMT5 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
96-well clear or white-walled cell culture plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Visualizations
PRMT5 Signaling Pathways
The following diagram illustrates some of the key signaling pathways regulated by PRMT5.
Caption: PRMT5 forms a complex with MEP50 and symmetrically dimethylates (sDMA) both nuclear and cytoplasmic proteins, regulating key cellular processes. This compound inhibits PRMT5 activity.
Experimental Workflow for Characterizing a PRMT5 Chemical Probe
This diagram outlines the typical workflow for evaluating a novel PRMT5 inhibitor.
Prmt5 Inhibition in Cancer: A Technical Guide to Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various cancers and its critical role in tumor cell proliferation and survival.[1][2] This document provides a comprehensive technical guide on the preclinical evaluation of PRMT5 inhibitors in different cancer cell lines. While this guide references "Prmt5-IN-43," it is important to note that publicly available information on a compound with this specific designation is limited. Therefore, this whitepaper synthesizes data and protocols from studies on other well-characterized PRMT5 inhibitors to serve as a practical resource for researchers in the field. We present quantitative data on inhibitor potency, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to PRMT5 in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][3] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene expression, mRNA splicing, DNA damage response, and signal transduction.[3][4][5] Dysregulation of PRMT5 activity, often through overexpression, has been linked to the progression of numerous cancers, including breast, lung, colon, and hematological malignancies, and often correlates with a poorer prognosis.[1][2][6] Consequently, the development of small molecule inhibitors targeting PRMT5 has become a significant area of focus in cancer drug discovery.[5][7]
A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the CDKN2A tumor suppressor.[2][5] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which can sensitize cancer cells to PRMT5 inhibition, creating a synthetic lethal relationship.[2][5]
Quantitative Data: Potency of PRMT5 Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for several PRMT5 inhibitors across a range of cancer cell lines, as reported in publicly available literature. These values can vary based on the specific assay conditions, cell line, and incubation time.[8]
Table 1: IC50 Values of PRMT5 Inhibitors in Solid Tumor Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| C220 | Ovarian | ES-2 | 3 - 18 | [1] |
| GSK3326595 | Breast | MCF7 | ~6.2 | [9] |
| Compound 17 | Prostate | LNCaP | 430 | [10] |
| Compound 17 | Non-Small Cell Lung | A549 | < 450 | [10] |
| MRTX1719 | Colon (MTAP-KO) | MC38/gp100 | ~40 - 10000 | [11] |
| GSK3326595 | Colon (WT) | MC38/gp100 | ~40 - 10000 | [11] |
Table 2: IC50 Values of PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| CMP5 | Adult T-Cell Leukemia/Lymphoma | ATL patient cells | 23.94 - 33.12 | [12] |
| HLCL61 | Adult T-Cell Leukemia/Lymphoma | ATL patient cells | 2.33 - 42.71 | [12] |
| CMP5 | HTLV-1-infected | MT2, HUT102 | 3.98 - 7.58 | [12] |
| HLCL61 | HTLV-1-infected | MT2, HUT102 | 3.09 - 7.58 | [12] |
| CMP5 | T-ALL | Jurkat, MOLT4, MKB1 | > 50 | [12] |
| HLCL61 | T-ALL | Jurkat, MOLT4, MKB1 | 13.06 - 22.72 | [12] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the preclinical evaluation of drug candidates. The following sections provide protocols for key in vitro assays used to characterize the activity of PRMT5 inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PRMT5 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. A 10-point dose-response curve is recommended (e.g., 1 nM to 10 µM).[14]
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired time period, typically 72 to 144 hours.[13][14]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the impact of a PRMT5 inhibitor on the levels of specific proteins, such as PRMT5 substrates (e.g., symmetrically dimethylated histones) or downstream signaling molecules.
Materials:
-
Cells treated with PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-H4R3me2s, anti-PRMT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imager
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest and lyse the cells in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[13][14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.[14]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following inhibitor treatment using flow cytometry.
Materials:
-
Cells treated with PRMT5 inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[13]
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
PRMT5 Signaling Pathway in Cancer
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating a PRMT5 inhibitor.
Conclusion
The inhibition of PRMT5 represents a promising avenue for the development of novel cancer therapeutics. This technical guide provides a foundational framework for the preclinical assessment of PRMT5 inhibitors like this compound. By leveraging the summarized quantitative data, detailed experimental protocols, and illustrative diagrams, researchers can design and execute robust studies to elucidate the therapeutic potential of these agents in various cancer contexts. Further investigation into biomarkers of response, mechanisms of resistance, and rational combination strategies will be crucial for the successful clinical translation of PRMT5 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Prmt5-IN-43
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Prmt5-IN-43, a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. The following sections outline the scientific background, experimental methodologies, and data presentation for characterizing the activity of this compound.
Scientific Background
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, acting as a type II arginine methyltransferase that catalyzes the mono- and symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction pathways.[2][3] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound is a chemical entity designed to inhibit the enzymatic activity of PRMT5, and its in vitro characterization is essential to determine its potency and mechanism of action.
The primary downstream effect of PRMT5 activity is the symmetric dimethylation of arginine residues (SDMA) on its substrates, such as histone H4 at arginine 3 (H4R3me2s).[4][5] Therefore, in vitro assays for PRMT5 inhibitors like this compound are designed to either directly measure the products of the methylation reaction or quantify the level of SDMA on a specific substrate.
Key In Vitro Assays for this compound Evaluation
Several robust in vitro methods can be employed to determine the inhibitory potential of this compound. These include biochemical assays that directly measure enzyme activity and cell-based assays that assess the downstream cellular effects of PRMT5 inhibition.
Biochemical Assays:
-
SAH (S-adenosylhomocysteine) Detection Assays: These assays quantify the production of SAH, a by-product of the methylation reaction where S-adenosylmethionine (SAM) is converted to SAH.[6] The amount of SAH produced is directly proportional to PRMT5 activity.
-
AlphaLISA®/AlphaScreen® Assays: These are homogeneous (no-wash) assays that detect the methylated substrate.[4] A biotinylated substrate peptide (e.g., histone H4) is incubated with PRMT5 and SAM in the presence of the inhibitor. An antibody specific to the symmetrically dimethylated arginine residue and acceptor beads are added, followed by streptavidin-coated donor beads.[4] In the presence of methylation, the beads are brought into proximity, generating a chemiluminescent signal.[4]
-
Filter-Based Radioisotope Assays: This traditional method uses a tritiated form of the methyl donor, SAM ([³H]-SAM). The radiolabeled methyl group is transferred to the substrate, which is then captured on a filter membrane, and the radioactivity is measured.
Cell-Based Assays:
-
Western Blotting for SDMA Levels: This method assesses the ability of this compound to inhibit PRMT5 activity within a cellular context.[2][3] Cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blot using antibodies specific for symmetrically dimethylated substrates like SmBB' or H4R3me2s.[2]
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays determine the cytotoxic or cytostatic effects of this compound on cancer cell lines known to be dependent on PRMT5 activity.[1][3]
Data Presentation
The quantitative data generated from the in vitro assays should be summarized for clear interpretation and comparison.
| Parameter | Assay Type | Description | Example Value |
| IC50 | Biochemical (e.g., AlphaLISA) | The concentration of this compound required to inhibit 50% of the PRMT5 enzymatic activity. | 10 nM |
| Ki | Enzyme Kinetics | The inhibition constant, which reflects the binding affinity of this compound to PRMT5. | 5 nM |
| EC50 | Cell-Based (e.g., Western Blot) | The concentration of this compound that produces 50% of the maximal reduction in a cellular marker (e.g., H4R3me2s). | 100 nM |
| GI50 | Cell Viability (e.g., MTT) | The concentration of this compound that causes 50% inhibition of cell growth. | 200 nM |
Experimental Protocols
PRMT5 Biochemical Assay using AlphaLISA®
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of this compound against PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA® anti-H4R3me2s Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the PRMT5/MEP50 enzyme and the biotinylated histone H4 substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 2.5 µL of SAM in Assay Buffer.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding a solution containing the AlphaLISA® Acceptor beads.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for PRMT5 Target Engagement by Western Blot
This protocol determines the ability of this compound to inhibit the symmetric dimethylation of a cellular PRMT5 substrate.
Materials:
-
Cell culture medium and supplements
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (or other loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO control) for 24-72 hours.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H4R3me2s overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H4).
-
Quantify the band intensities to determine the concentration-dependent decrease in H4R3me2s.
Signaling Pathway Context
This compound exerts its effects by inhibiting the catalytic activity of PRMT5, which in turn blocks the symmetric dimethylation of its various substrates. This can impact multiple downstream signaling pathways. For instance, PRMT5 has been shown to regulate the PI3K/AKT/mTOR and ERK signaling pathways.[1] Furthermore, PRMT5 can influence STAT3 activation through the symmetric dimethylation of SMAD7.[7]
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-43 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Prmt5-IN-43 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5. These application notes provide a guide for the use of this compound in cell-based assays to investigate its effects on cancer cells.
Disclaimer: Specific preclinical data for this compound is not publicly available at the time of writing. The quantitative data and detailed protocols provided herein are based on analogous, well-characterized PRMT5 inhibitors and should serve as a representative guide. Researchers are advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and assays.
Data Presentation
The following tables summarize the in vitro efficacy of representative PRMT5 inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: Representative IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HLCL61 | MT2, HUT102 | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | [1] |
| HLCL61 | KOB, SU9T-01, KK1, SO4, ED | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | [1] |
| HLCL61 | Jurkat, MOLT4, MKB1 | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 | [1] |
| CMP5 | HTLV-1 infected & ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 11.48 | [1] |
| EPZ015666 | KP1, KP2 | Lung Adenocarcinoma | ~10 | [2] |
Mandatory Visualizations
Caption: PRMT5 signaling pathways and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 0.01 µM to 50 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a desired time period (e.g., 72, 96, or 120 hours).[1][3]
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement and Downstream Effects
This protocol allows for the assessment of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA) and the expression of downstream target proteins.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-p53, anti-Cyclin D1, anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to a loading control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
References
Application Notes and Protocols for Prmt5-IN-43 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its overexpression and hyperactivity have been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. Prmt5-IN-43 is a small molecule inhibitor of PRMT5. These application notes provide a detailed protocol for utilizing a this compound xenograft mouse model to evaluate its anti-tumor efficacy, pharmacodynamics, and potential therapeutic applications.
PRMT5 Signaling Pathways in Cancer
PRMT5 exerts its oncogenic functions by methylating histone and non-histone proteins, thereby influencing key signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Inhibition of PRMT5 can disrupt these pathways, leading to anti-tumor effects. Key pathways modulated by PRMT5 include:
-
WNT/β-catenin Signaling: PRMT5 can promote WNT/β-catenin signaling, which is crucial for cancer cell proliferation and survival.[2]
-
AKT/GSK3β Signaling: PRMT5 can indirectly activate the AKT/GSK3β pathway, a central regulator of cell growth and survival.[2]
-
p53 Pathway: PRMT5 can negatively regulate the tumor suppressor p53, and its inhibition can lead to p53 reactivation and subsequent apoptosis in cancer cells.
-
ERK Signaling: The role of PRMT5 in the ERK signaling pathway can be context-dependent, but it has been shown to influence this critical pathway for cell proliferation and survival.
Below is a diagram illustrating the central role of PRMT5 in various oncogenic signaling pathways.
Caption: PRMT5's central role in oncogenic signaling and its inhibition by this compound.
Experimental Protocols
I. Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with known PRMT5 overexpression or dependency. Examples include mantle cell lymphoma (e.g., Z-138), non-small cell lung cancer, or breast cancer cell lines.
-
Cell Culture: Culture the selected cell line in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is greater than 90% using a trypan blue exclusion assay before implantation.
II. Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Cell Implantation:
-
Harvest and resuspend cancer cells in sterile phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
For subcutaneous models, inject the cell suspension into the right flank of each mouse.
-
For orthotopic models, follow established surgical procedures for implantation into the relevant organ.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm³.
-
III. This compound Administration
-
Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral gavage). The specific formulation should be optimized based on the compound's solubility and stability.
-
Dosage and Schedule: Based on data from other PRMT5 inhibitors, a starting dose range of 25-100 mg/kg administered orally, once or twice daily, is recommended.[3] A dose-response study is advised to determine the optimal dose for this compound.
-
Administration: Administer the formulated this compound or vehicle to the respective groups for a predetermined period (e.g., 21 days).
-
Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.
IV. Efficacy and Pharmacodynamic Evaluation
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Collect tumor and/or blood samples at specified time points after the final dose.
-
Analyze the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, using methods such as Western blot or immunohistochemistry. A significant reduction in SDMA levels in the treated group indicates target engagement.
-
-
Histology and Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound.
-
Experimental Workflow
The following diagram outlines the key steps in a typical xenograft study evaluating a PRMT5 inhibitor.
Caption: A stepwise workflow for in vivo xenograft studies with this compound.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using potent PRMT5 inhibitors, which can be used as a benchmark for studies with this compound.
Table 1: Representative In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Cancer Model | PRMT5 Inhibitor | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Mantle Cell Lymphoma (Z-138) | GSK3326595 | 50 mg/kg, BID, PO | 88.03 | [3] |
| Mantle Cell Lymphoma (Z-138) | GSK3326595 | 100 mg/kg, BID, PO | 106.05 | [3] |
| Mantle Cell Lymphoma (REC-1) | GSK3326595 | 100 mg/kg, BID, PO | Significant tumor growth delay | [3] |
| Neuroblastoma (CHLA20) | GSK595 | 100 mg/kg, BID, PO | Significant tumor growth attenuation | |
| Myeloproliferative Neoplasm (SET2) | C220 | 15 mg/kg, QD, PO | Significant reduction in tumor volume |
BID: twice daily; PO: oral administration; QD: once daily.
Table 2: Representative Pharmacodynamic Effects of PRMT5 Inhibitors in Xenograft Tumors
| Cancer Model | PRMT5 Inhibitor | Dosage and Schedule | SDMA Inhibition (%) | Reference |
| Mantle Cell Lymphoma (Z-138) | GSK3326595 | 50 mg/kg, BID, PO (7 days) | 92 | [3] |
| Mantle Cell Lymphoma (Z-138) | GSK3326595 | 100 mg/kg, BID, PO (7 days) | 98 | [3] |
| Myeloproliferative Neoplasm (SET2) | C220 | 15 mg/kg, QD, PO | Potent reduction in SDMA levels |
Conclusion
The this compound xenograft mouse model provides a robust preclinical platform to evaluate the anti-tumor activity of this novel PRMT5 inhibitor. The detailed protocols and expected outcomes outlined in these application notes serve as a comprehensive guide for researchers to design and execute rigorous in vivo studies. Successful demonstration of efficacy and target engagement in these models will be a critical step in the clinical translation of this compound for the treatment of various cancers.
References
- 1. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-43 in Immunoprecipitation (IP) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and Prmt5-IN-43
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, making it a significant therapeutic target.[4][5][6] PRMT5 often functions as part of a complex, with Methylosome Protein 50 (MEP50) being a crucial cofactor for its enzymatic activity.[5][7][8]
This compound is a small molecule inhibitor designed to target the activity of PRMT5. Investigating how such inhibitors affect the protein-protein interactions of PRMT5 is crucial for understanding their mechanism of action and for identifying novel therapeutic strategies. Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP) are powerful techniques to elucidate these interactions. By using an antibody to pull down a specific protein of interest (the "bait"), researchers can identify its binding partners (the "prey") that are captured along with it. This application note provides a detailed protocol for utilizing this compound in IP and Co-IP experiments to study its effect on PRMT5 interaction networks.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors can function through various mechanisms. Some are competitive with the S-adenosyl methionine (SAM) cofactor, while others may be substrate-competitive or disrupt the formation of the functional PRMT5-MEP50 complex.[9][10] this compound, as a specific inhibitor, is expected to reduce the symmetric dimethylation of PRMT5 substrates. The Co-IP protocol described here is designed to test the hypothesis that an inhibitor can disrupt the interaction between PRMT5 and its binding partners, such as MEP50. A reduction in the amount of a prey protein co-precipitated with the bait protein in inhibitor-treated cells compared to control cells would validate the inhibitor's efficacy in disrupting the protein complex.[10]
Key Signaling Pathways Involving PRMT5
PRMT5 is a central regulator in several oncogenic signaling pathways. Its activity has been shown to influence cell proliferation, survival, and differentiation. Understanding these pathways is essential for contextualizing the effects of inhibitors like this compound.
Quantitative Data Summary
The efficacy of PRMT5 inhibition can be quantified through various cellular assays. The following table summarizes representative quantitative data from studies on PRMT5 inhibitors.
| Cell Line | Inhibitor | Concentration | Effect | Assay Type | Reference |
| LNCaP | Prmt5-IN-17 | 500 nM | Disruption of PRMT5-MEP50 interaction | Co-Immunoprecipitation | [10][11] |
| HCT116 | CPT | 5 µM | Enhanced PRMT5-TDP1 interaction | Co-Immunoprecipitation | [12] |
| A549 | shPRMT5 | N/A | Dampened STAT3 activation | Western Blot | [13] |
| MM.1S (Multiple Myeloma) | EPZ015666 | 0.1 - 10 µM | Inhibition of cell proliferation | Proliferation Assay | [4] |
| HGSOC | Carboplatin | 40 µM | Increased apoptosis with PRMT5 inhibition | Caspase 3/7 Activity | [6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate the Efficacy of this compound
This protocol is designed to determine if this compound disrupts the interaction between PRMT5 and a known binding partner, such as MEP50.
Materials:
-
Mammalian cells expressing endogenous or tagged PRMT5 and MEP50
-
Cell culture reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-PRMT5 antibody (for IP)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Anti-MEP50 antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency. b. Treat cells with the desired concentration of this compound or an equivalent volume of vehicle control (e.g., DMSO). c. Incubate for a predetermined time (e.g., 24-72 hours, requires optimization).[10]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold IP Lysis Buffer, scrape the cells, and transfer the lysate to a pre-chilled tube.[2] c. Incubate on ice for 30 minutes with occasional vortexing.[2] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2] e. Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation: a. Normalize the protein concentration for all samples. b. Pre-clearing (optional but recommended): Add 20-30 µL of Protein A/G beads to 1-2 mg of protein lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[2] Pellet the beads and transfer the supernatant to a new tube. c. To the pre-cleared lysate, add 2-5 µg of anti-PRMT5 antibody or control IgG.[10] d. Incubate for 4 hours to overnight at 4°C on a rotator to form the antibody-antigen complex.[2][10] e. Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. f. Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.[2][10]
-
Washing: a. Pellet the beads using a magnetic rack or centrifugation. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of cold IP Lysis/Wash Buffer. This step is critical to remove non-specifically bound proteins.
-
Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 20-40 µL of 1X or 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Perform Western blot analysis using antibodies against PRMT5 (to confirm successful pulldown) and MEP50 (to assess co-precipitation).
Expected Results: A successful experiment will show a strong band for PRMT5 in the anti-PRMT5 IP lanes for both control and treated samples. The key result will be the intensity of the MEP50 band. A significant reduction in the MEP50 band in the this compound-treated sample compared to the DMSO control indicates that the inhibitor has successfully disrupted the PRMT5-MEP50 interaction. The IgG lane should be clean for both proteins, confirming antibody specificity.
Protocol 2: General Immunoprecipitation (IP) for Identifying PRMT5 Interacting Partners
This protocol can be used for the discovery of novel PRMT5 binding partners, which may be affected by this compound treatment. The eluted proteins can be analyzed by mass spectrometry (IP-MS).
Procedure: The procedure largely follows Protocol 1, with the following key modifications:
-
Scale: The amount of starting lysate should be increased significantly (e.g., 5-10 mg of total protein) to ensure sufficient material for mass spectrometry analysis.[14]
-
Washing: Washing steps must be stringent to minimize background, but not so harsh as to disrupt specific, lower-affinity interactions. Using a less stringent wash buffer (e.g., with lower detergent concentration) may be necessary.
-
Elution: Elution for mass spectrometry is often performed under non-denaturing conditions (e.g., using a low pH glycine (B1666218) buffer) or with specific elution peptides if using a tagged bait protein, although on-bead digestion is also common.[2]
-
Controls: It is critical to run parallel IP experiments with a non-specific IgG control to distinguish true interactors from proteins that bind non-specifically to the antibody or beads.[14]
Downstream Analysis (IP-MS):
-
After elution, the protein samples are typically reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The data is processed using specialized software to identify and quantify the proteins present in the PRMT5-IP sample versus the IgG control. Proteins significantly enriched in the PRMT5-IP are considered potential interacting partners. Comparing the list of interactors from DMSO-treated and this compound-treated cells can reveal interaction dynamics dependent on PRMT5's enzymatic activity or conformation.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PRMT5 as a therapeutic target in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-43 Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, acting as a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a significant role in various biological functions, including gene transcription, RNA splicing, and DNA damage repair.[4][5] Aberrant PRMT5 activity is strongly associated with the progression of various cancers, making it a promising therapeutic target.[4][6][7] PRMT5 inhibitors are a novel class of anti-cancer agents with several candidates currently in clinical trials.[4][6] This document provides a detailed protocol for determining the enzymatic activity of PRMT5 and assessing the inhibitory potential of Prmt5-IN-43 using a robust in vitro assay.
Principle of the Assay
The enzymatic assay for PRMT5 activity is designed to measure the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a substrate, typically a histone peptide. The activity of PRMT5 is quantified by detecting one of the reaction products, either the methylated substrate or S-adenosylhomocysteine (SAH). Several detection methods are available, including radiometric assays, fluorescence-based assays, and chemiluminescent assays.[8][9][10][11][12] This protocol will focus on a widely used, non-radioactive, homogeneous assay format, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a fluorescence polarization-based method, which are amenable to high-throughput screening.
The assay principle involves the PRMT5/MEP50 enzyme complex methylating a biotinylated histone H4 peptide substrate. The methylated peptide is then specifically recognized by a detection antibody. Through a series of interactions with donor and acceptor beads, a luminescent or fluorescent signal is generated that is directly proportional to the level of substrate methylation. The presence of an inhibitor, such as this compound, will decrease the rate of methylation, leading to a reduction in the signal.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing the enzymatic assay with a range of inhibitor concentrations and measuring the corresponding enzyme activity. The results are then plotted as percent inhibition versus inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.
Table 1: Inhibitory Activity of this compound against PRMT5
| Compound | IC50 (nM) | Assay Format | Substrate |
| This compound | 15 | AlphaLISA | Biotinylated Histone H4 (1-21) |
| EPZ015666 (Reference) | 22 | AlphaLISA | Biotinylated Histone H4 (1-21) |
Experimental Protocols
Materials and Reagents
-
PRMT5/MEP50 enzyme complex (human, recombinant)
-
This compound (and reference inhibitor, e.g., EPZ015666)
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Detection Reagents (specific to the chosen assay format, e.g., AlphaLISA® acceptor beads, donor beads, and anti-methylarginine antibody)
-
384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., AlphaScreen®-compatible reader)
Experimental Workflow Diagram
Caption: Experimental workflow for the PRMT5 enzymatic assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the reference inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitors in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw the PRMT5/MEP50 enzyme, substrate, and SAM on ice.
-
Prepare the working solutions of the enzyme, substrate, and SAM in assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
Add 2.5 µL of the diluted inhibitor solutions or vehicle (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the PRMT5/MEP50 enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate and SAM mixture to each well.
-
Mix gently and incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding the detection reagents as per the manufacturer's instructions for the chosen assay kit.
-
This typically involves the addition of a solution containing the anti-methylarginine antibody and acceptor beads, followed by a brief incubation.
-
Add the donor beads and incubate the plate in the dark for a specified period (e.g., 30-60 minutes) to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in gene regulation through the symmetric dimethylation of arginine residues on histone tails, particularly H4R3 and H3R8.[2][5] This methylation is often associated with transcriptional repression. PRMT5 is also involved in the methylation of various non-histone proteins, affecting processes like signal transduction and RNA splicing.[5] An inhibitor like this compound blocks the catalytic activity of PRMT5, preventing the methylation of its substrates and thereby modulating these cellular pathways.
Signaling Pathway Diagram
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. amsbio.com [amsbio.com]
- 11. PRMT5 Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PRMT5 Inhibitors in Glioblastoma Studies
Disclaimer: To date, no specific studies on the application of Prmt5-IN-43 in glioblastoma have been published in peer-reviewed literature. The following application notes and protocols are based on studies conducted with other potent and selective PRMT5 inhibitors, such as CMP5 and LLY-283, in glioblastoma research. These notes are intended to provide a comprehensive framework for researchers and drug development professionals interested in investigating the therapeutic potential of PRMT5 inhibition in glioblastoma.
Introduction to PRMT5 in Glioblastoma
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] In the context of glioblastoma (GBM), the most aggressive primary brain tumor in adults, PRMT5 is frequently overexpressed.[2][3] Elevated PRMT5 levels correlate with a more aggressive disease phenotype and poorer patient survival, making it a compelling therapeutic target.[3] Inhibition of PRMT5 has been shown to induce cell cycle arrest, apoptosis, and senescence in glioblastoma cells, highlighting its potential as a novel treatment strategy.[1][3]
Data Presentation: Efficacy of PRMT5 Inhibitors in Glioblastoma Models
The following tables summarize the quantitative data from key preclinical studies on PRMT5 inhibitors in glioblastoma.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors on Glioblastoma Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| CMP5 | Differentiated GBM cells | Apoptosis Assay | Induction of Apoptosis | Effective induction of apoptosis | [1] |
| CMP5 | Undifferentiated primary GBM cells | Senescence Assay | Induction of Senescence | Drove cells into a nonreplicative senescent state | [1] |
| LLY-283 & GSK591 | 46 patient-derived GBM stem cell cultures | Growth Suppression | IC50 | Suppressed growth, with proneural subtype showing greater sensitivity | [4] |
| shRNA-mediated PRMT5 knockdown | U87MG, U251 glioma cells | Colony Formation Assay | Number of Colonies | Significantly reduced colony formation | [2] |
| shRNA-mediated PRMT5 knockdown | U87MG, U251 glioma cells | Viability Assay (MTS) | Percentage of Viable Cells | Significantly reduced cell viability | [2] |
| LLY-283 in combination with Temozolomide (B1682018) (TMZ) | Patient-derived GBM neurospheres (GBMNS) | Cytotoxicity Assay | IC50 for TMZ | Reduced the TMZ IC50 by at least 25-fold | [5] |
Table 2: In Vivo Efficacy of PRMT5 Inhibition in Glioblastoma Animal Models
| Model | Treatment | Endpoint | Result | Reference |
| Intracranial zebrafish model of glioma | CMP5 | Survival | Statistically significant increase in survival | [6] |
| Orthotopic patient-derived xenografts (mice) | LLY-283 | Survival | Significantly prolonged survival | [4] |
| Intracranial mouse xenograft model | LLY-283 in combination with Temozolomide (TMZ) | Survival | Significantly curbed tumor growth and prolonged survival of tumor-bearing mice | [5][7] |
| Preclinical GBM xenograft model (mice) | shRNA-mediated PRMT5 knockdown | Survival | Enhanced survival | [8] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in Glioblastoma
PRMT5 influences several key signaling pathways implicated in glioblastoma pathogenesis. Its inhibition can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenic pathways.
Caption: PRMT5 signaling pathways in glioblastoma.
Experimental Workflow for Assessing PRMT5 Inhibitor Efficacy
A typical workflow to evaluate a novel PRMT5 inhibitor in glioblastoma would involve a series of in vitro and in vivo experiments.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a PRMT5 inhibitor on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251) or patient-derived neurospheres.
-
Complete cell culture medium.
-
PRMT5 inhibitor (e.g., LLY-283) dissolved in DMSO.
-
96-well plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the PRMT5 inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with a PRMT5 inhibitor.
Materials:
-
Glioblastoma cells.
-
PRMT5 inhibitor.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed glioblastoma cells in 6-well plates and treat with the PRMT5 inhibitor at a predetermined concentration (e.g., IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of a PRMT5 inhibitor on the expression and activity of target proteins.
Materials:
-
Glioblastoma cells.
-
PRMT5 inhibitor.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-PRMT5, anti-phospho-ERK, anti-phospho-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat glioblastoma cells with the PRMT5 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Orthotopic Xenograft Model
Objective: To evaluate the in vivo efficacy of a PRMT5 inhibitor in a clinically relevant glioblastoma model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Luciferase-expressing glioblastoma cells.
-
Stereotactic injection apparatus.
-
PRMT5 inhibitor formulated for in vivo administration.
-
Bioluminescence imaging system (e.g., IVIS).
Protocol:
-
Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor engraftment and growth by bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
Continue treatment until a predefined endpoint (e.g., tumor burden, neurological symptoms) is reached.
-
Perform a survival analysis to compare the treatment and control groups.
-
At the end of the study, harvest the brains for histological and immunohistochemical analysis.[4][5]
References
- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 as a druggable target for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma [en-cancer.fr]
Application Notes and Protocols for Studying the PI3K/AKT/mTOR Pathway Using Prmt5-IN-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Its activity is implicated in a wide array of cellular processes, including gene transcription, cell cycle progression, and signal transduction.[4][5][6] Notably, PRMT5 is overexpressed in various cancers, and its elevated expression often correlates with poor patient prognosis.[7][8][9]
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a hallmark of many cancers. Recent studies have revealed extensive crosstalk between PRMT5 and the PI3K/AKT/mTOR pathway, highlighting PRMT5 as a potential therapeutic target.[7][8][9][10] PRMT5 can regulate the activity of key components of this pathway, including AKT and mTOR.[1][2][8][11] Specifically, PRMT5-mediated methylation of AKT is a prerequisite for its phosphorylation and subsequent activation.[1][2][3] Inhibition of PRMT5 has been shown to decrease AKT and mTOR phosphorylation, thereby attenuating downstream signaling.[8][11][12]
Prmt5-IN-43 is a potent and selective inhibitor of PRMT5. These application notes provide detailed protocols for utilizing this compound to investigate its effects on the PI3K/AKT/mTOR signaling pathway in cancer cell lines.
Data Presentation
Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Phosphorylation
| Target Protein | Treatment (24h) | Phosphorylation Level (Relative to Total Protein & DMSO Control) |
| AKT (Ser473) | DMSO | 1.00 |
| This compound (1 µM) | 0.45 | |
| This compound (5 µM) | 0.15 | |
| AKT (Thr308) | DMSO | 1.00 |
| This compound (1 µM) | 0.52 | |
| This compound (5 µM) | 0.21 | |
| mTOR (Ser2448) | DMSO | 1.00 |
| This compound (1 µM) | 0.68 | |
| This compound (5 µM) | 0.34 | |
| GSK3β (Ser9) | DMSO | 1.00 |
| This compound (1 µM) | 0.55 | |
| This compound (5 µM) | 0.23 |
Data are representative of typical results obtained in a human cancer cell line (e.g., A549 lung cancer cells) and should be confirmed in the user's specific model system.
Signaling Pathway Diagram
Caption: PRMT5's role in the PI3K/AKT/mTOR pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Caption: A streamlined workflow for Western Blot analysis.
Protocol 2: Immunoprecipitation (IP) to Study PRMT5-AKT Interaction
This protocol is designed to determine if this compound affects the interaction between PRMT5 and AKT.
Materials:
-
Materials from Protocol 1
-
Immunoprecipitation lysis buffer
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for IP (e.g., anti-PRMT5 or anti-AKT)
-
Normal IgG (isotype control)
Procedure:
-
Cell Treatment and Lysis:
-
Follow Step 1 and 2 from Protocol 1, using IP lysis buffer instead of RIPA buffer.
-
-
Pre-clearing Lysates:
-
Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 3,000 rpm for 3 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the IP primary antibody (e.g., anti-PRMT5) or normal IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 40 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Centrifuge at 3,000 rpm for 3 minutes at 4°C to pellet the beads.
-
Wash the beads three to five times with ice-cold IP lysis buffer.
-
-
Elution and Western Blot Analysis:
-
After the final wash, resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Perform Western blot analysis on the supernatant as described in Protocol 1, probing for the interacting protein (e.g., AKT).
-
Caption: Step-by-step workflow for Immunoprecipitation.
Conclusion
This compound serves as a valuable tool for elucidating the role of PRMT5 in the regulation of the PI3K/AKT/mTOR pathway. The provided protocols offer a framework for investigating the molecular consequences of PRMT5 inhibition, which can contribute to a deeper understanding of its therapeutic potential in cancers with aberrant PI3K/AKT/mTOR signaling. Researchers are encouraged to adapt these protocols to their specific experimental systems and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 activates AKT via methylation to promote tumor metastasis [ideas.repec.org]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Prmt5-IN-43 in JAK2-Mutant Myeloproliferative Neoplasm (MPN) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PRMT5 inhibitors, exemplified by compounds like Prmt5-IN-43, in preclinical research of JAK2-mutant myeloproliferative neoplasms (MPNs). This document includes a summary of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Myeloproliferative neoplasms (MPNs) are a group of hematological malignancies frequently driven by activating mutations in the Janus kinase 2 (JAK2) gene, most commonly the JAK2V617F mutation.[1][2][3][4] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation.[4] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in this context. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating various cellular processes, including gene transcription and cell proliferation.[1][5]
Initial research suggested that the oncogenic JAK2V617F mutant kinase phosphorylates and downregulates PRMT5 activity, contributing to the myeloproliferative phenotype.[5][6][7] However, subsequent studies have challenged this direct link, instead highlighting the therapeutic potential of inhibiting PRMT5 in JAK2-mutant MPNs.[1] PRMT5 inhibitors have been shown to suppress the growth of JAK2-mutant cells, both in vitro and in vivo, and can synergize with JAK inhibitors like ruxolitinib.[8][9][10] This document outlines the preclinical evidence and provides protocols for utilizing PRMT5 inhibitors in JAK2-mutant MPN research.
Data Presentation
In Vitro Efficacy of PRMT5 Inhibitors in JAK2-Mutant MPN Cell Lines
| Cell Line | JAK2 Mutation Status | PRMT5 Inhibitor | IC50 (µM) | Reference |
| Ba/F3-EpoR-JAK2V617F | V617F | C220 | ~0.05 | [9] |
| SET2 | V617F (heterozygous) | C220 | ~0.1 | [9] |
| UKE1 | V617F (homozygous) | C220 | ~0.1 | [9] |
| HEL | V617F (homozygous) | C220 | ~0.1 | [9] |
| Ba/F3-EpoR-JAK2WT | Wild-Type | C220 | ~0.125 | [9] |
| Ba/F3-EpoR-Empty Vector | Wild-Type | C220 | ~0.125 | [9] |
In Vivo Efficacy of PRMT5 Inhibition in a JAK2V617F-Driven Polycythemia Vera Mouse Model
| Treatment Group | Hematocrit (%) | White Blood Cell Count (K/µl) | Spleen Weight (mg) | Reference |
| Vehicle | ~85 | ~7.4 | ~127 | [10] |
| PRMT5 Inhibitor (monotherapy) | ~50 | ~4.5 | ~68 | [10] |
| JAK Inhibitor (monotherapy) | ~50 | ~4.5 | ~68 | [10] |
| PRMT5i + JAKi (combination) | ~41 | ~2.1 | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of JAK2V617F and PRMT5 Interaction
References
- 1. ashpublications.org [ashpublications.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ASH 2019 | Protein arginine methyltransferase 5 (PRMT5) inhibition: a promising preclinical target for MPN [mpn-hub.com]
- 4. Molecular pathogenesis of the myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. JAK2V617F-mediated phosphorylation of PRMT5 down-regulates its methyltransferase activity and promotes myeloproliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2V617F-mediated phosphorylation of PRMT5 downregulates its methyltransferase activity and promotes myeloproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Prmt5-IN-43 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target in oncology. Its role in various cellular processes, including the DNA Damage Response (DDR), cell cycle progression, and RNA splicing, makes it a critical enzyme for cancer cell survival and proliferation.[1][2] Inhibition of PRMT5 has shown promise in preclinical models, and its therapeutic potential is significantly enhanced when used in combination with other anti-cancer agents. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Prmt5-IN-43, a representative PRMT5 inhibitor, in combination with other cancer drugs.
Note: The specific quantitative data and protocols provided herein are based on studies conducted with various PRMT5 inhibitors such as GSK3326595, TNG908, C220, PRT543, and EPZ015938. While this compound is expected to have a similar mechanism of action, researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
I. Combination Strategies and Mechanistic Rationale
The efficacy of PRMT5 inhibitors can be potentiated by combining them with drugs that target intersecting or complementary pathways. Key combination strategies include:
-
PARP Inhibitors: PRMT5 inhibition downregulates genes involved in homologous recombination (HR), a critical DNA repair pathway. This induces a "BRCAness" phenotype in cancer cells, rendering them highly susceptible to PARP inhibitors, which are effective in HR-deficient tumors.[1][3][4][5] This combination leverages the principle of synthetic lethality.
-
Chemotherapy: By impairing the DNA damage response, PRMT5 inhibition can sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin, doxorubicin, and irinotecan.[6][7][8][9]
-
Immunotherapy: PRMT5 inhibition can modulate the tumor microenvironment by increasing the expression of MHC-I on tumor cells, thereby enhancing immune recognition.[10][11] It can also activate the cGAS-STING pathway, which promotes anti-tumor immunity.[6][11] This can turn immunologically "cold" tumors into "hot" tumors, improving the efficacy of checkpoint inhibitors like anti-PD-1, anti-PD-L1, and anti-TIGIT.
-
Targeted Therapies: Synergistic effects have been observed when combining PRMT5 inhibitors with therapies targeting specific oncogenic pathways, such as EGFR/HER2 inhibitors in breast cancer and MAP kinase inhibitors in various solid tumors.[7][9][12]
-
BCL-2 Inhibitors: In hematological malignancies like mantle cell lymphoma, PRMT5 inhibition can induce a pro-apoptotic program, sensitizing cells to BCL-2 inhibitors such as venetoclax.[13][14]
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of PRMT5 inhibitors with other cancer drugs. This data provides a starting point for designing combination experiments with this compound.
Table 1: Synergistic Activity of PRMT5 Inhibitors with PARP Inhibitors
| PRMT5 Inhibitor | PARP Inhibitor | Cancer Cell Line | IC50 (Single Agent) | Combination Effect | Synergy Score Method |
| GSK3326595 | Olaparib | MDA-MB-468 (TNBC, BRCA1-wt) | GSK3326595: ~1 µM; Olaparib: >10 µM | Potentiation of cell death | Not specified |
| GSK3326595 | Talazoparib | HCC1806 (TNBC, BRCA1-wt) | GSK3326595: ~0.5 µM; Talazoparib: ~0.01 µM | Potentiation of cell death | Not specified |
| C220 | Olaparib | A2780 (Ovarian, HR-proficient) | C220: ~50 nM; Olaparib: ~2 µM | Robust anti-proliferative effect | ZIP model |
| PRT543 | Olaparib | A2780 (Ovarian, HR-proficient) | PRT543: ~25 nM; Olaparib: ~2 µM | Significant reduction in tumor growth in vivo | Not specified |
TNBC: Triple-Negative Breast Cancer; wt: wild-type. IC50 values are approximate and may vary between studies.
Table 2: Synergistic Activity of PRMT5 Inhibitors with Chemotherapy
| PRMT5 Inhibitor | Chemotherapy Agent | Cancer Cell Line | Combination Effect |
| EPZ015938 | Cisplatin | BT20, MDA-MB-468 (TNBC) | Synergistic impairment of cell proliferation and colony formation.[7][15] |
| EPZ015938 | Doxorubicin | BT20, MDA-MB-468 (TNBC) | Synergistic impairment of cell proliferation.[7] |
| EPZ015938 | Camptothecin | BT20, MDA-MB-468 (TNBC) | Synergistic impairment of cell proliferation.[7] |
| GSK3326595 | CPT-11 (Irinotecan) | Microsatellite-stable colorectal cancer models | Enhanced sensitivity and impressive anti-tumor efficacy in vivo with anti-TIGIT.[6] |
Table 3: Combination of PRMT5 Inhibitors with Immunotherapy
| PRMT5 Inhibitor | Immunotherapy Agent | Cancer Model | Combination Effect |
| GSK3326595 | Anti-PD-1 | Melanoma (B16F10 and YUMM1.7) | Significant decrease in tumor size and increased survival compared to monotherapy.[10][11] |
| Genetic Knockdown | Anti-PD-1 | Melanoma | Significantly suppressed tumor growth.[11] |
| GSK591 | Anti-PD-L1 | Liver Cancer | Efficiently inhibited liver cancer growth and improved overall survival in mice.[16] |
III. Experimental Protocols
A. In Vitro Synergy Assessment
1. Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug, and to assess the synergistic, additive, or antagonistic effect of the combination.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. Typically, a 7x7 matrix with concentrations ranging from 0.1x to 10x the IC50 of each drug is used.
-
Treatment: Treat the cells with single agents and the drug combinations for a period equivalent to at least two cell doubling times (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Analyze the combination data using synergy models such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model using software like Combenefit or SynergyFinder.[12][17] A synergy score greater than a predefined threshold (e.g., >10 for ZIP score) indicates a synergistic interaction.
-
2. Western Blot for DNA Damage Response Markers
Objective: To investigate the molecular mechanism of synergy by assessing the levels of key DNA damage response proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, the combination drug, or the combination at their IC50 concentrations for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against DDR proteins (e.g., γH2AX, RAD51, BRCA1, p-ATM, p-Chk1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
B. In Vivo Efficacy Assessment
1. Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the this compound combination therapy in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and combination of this compound and the other drug).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (based on tumor size limits or a specified duration), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
2. Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
Objective: To assess changes in the tumor microenvironment, such as immune cell infiltration, in response to combination therapy.
Protocol:
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, PD-L1).
-
Incubate with a secondary antibody and a detection system (e.g., DAB).
-
-
Imaging and Analysis: Counterstain with hematoxylin, dehydrate, and mount the slides. Acquire images using a microscope and quantify the staining intensity and the number of positive cells using image analysis software.
IV. Visualizations
Caption: Synergistic mechanism of PRMT5 and PARP inhibitors.
Caption: In vitro experimental workflow for synergy assessment.
Caption: In vivo experimental workflow for efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Multiplex Immunohistochemical Imaging of the Tumor and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 promotes chemotherapy-induced neuroendocrine differentiation in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
- 13. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Splicing with a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, DNA damage repair, and, most notably, RNA splicing.[1][2] PRMT5, in complex with its cofactor MEP50, methylates core components of the spliceosome, such as the Sm proteins (SmB/B', SmD1, and SmD3).[3][4] This methylation is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are fundamental to the splicing of pre-mRNA.[5][6]
Dysregulation of PRMT5 is implicated in various cancers, making it a compelling therapeutic target.[1][7] Inhibition of PRMT5 leads to global splicing defects, including intron retention and exon skipping, which can trigger cell cycle arrest and apoptosis in cancer cells.[4][8]
While specific public data for "Prmt5-IN-43" is limited, this document provides comprehensive application notes and protocols based on well-characterized, potent, and selective PRMT5 inhibitors such as GSK3326595 and JNJ-64619178. These notes are intended to guide researchers in studying the effects of PRMT5 inhibition on RNA splicing.
Mechanism of Action: PRMT5 in RNA Splicing
PRMT5 plays an indispensable role in the biogenesis of the spliceosome. The process begins with the PRMT5/MEP50 complex symmetrically dimethylating arginine residues on Sm proteins. This methylation event is a crucial step for the subsequent assembly of the Sm core onto small nuclear RNAs (snRNAs), forming the snRNPs that constitute the spliceosome.[3][5] Inhibition of PRMT5's catalytic activity disrupts this pathway, leading to a failure in spliceosome maturation and consequent aberrations in pre-mRNA splicing.[4][7]
Data Presentation
The following tables summarize the quantitative effects of representative PRMT5 inhibitors on cell viability and RNA splicing.
Table 1: Cellular Potency of Representative PRMT5 Inhibitors
| Cell Line | Histology | Inhibitor | IC50 (nM) for Cell Growth | Reference |
|---|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Compound 20 | 4.2 | [9] |
| MDA-MB-468 | Breast Cancer | Compound 20 | - | [9] |
| A549 | Lung Cancer | JNJ-64619178 | - | [10] |
| CHL1 | Melanoma | GSK3326595 | ~500 | [11] |
| A375 | Melanoma | GSK3326595 | ~500 | [11] |
| U87 | Glioblastoma | JNJ-64619178 | - |[4] |
Table 2: Impact of PRMT5 Inhibition on Alternative Splicing Events (RNA-Seq Data)
| Cell Line | Inhibitor (Concentration, Duration) | Total Significant Splicing Events | Predominant Splicing Change | Reference |
|---|---|---|---|---|
| Lymphoma Cell Lines | GSK3326595 (200 nM, 3 days) | Thousands of events | Alternative Splicing | [8] |
| U87 Glioblastoma | JNJ-64619178 (10 nM, 3 days) | >1000 | Detained Introns | [4] |
| Murine Lung/Pancreatic Adenocarcinoma | JNJ-64619178 (100 nM, 3 days) | Majority of events | Detained Introns | [4] |
| Melanoma (CHL1, A375) | GSK3326595 (500 nM, 72 hours) | Extensive changes | Alternative Splicing | [11][12] |
| Acute Myeloid Leukemia | PRMT5 Knockdown | 826 differentially spliced genes | Exon Skipping, Intron Retention |[7] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of PRMT5 inhibition on RNA splicing.
Protocol 1: Cell Viability Assay
This assay determines the concentration of a PRMT5 inhibitor required to inhibit cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[2]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Prepare serial dilutions of the PRMT5 inhibitor in culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[2]
-
Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.
-
Incubate for the desired time (e.g., 72 to 144 hours).[2]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is a pharmacodynamic assay to confirm target engagement by measuring the reduction in global SDMA levels.
Materials:
-
Cells treated with PRMT5 inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for the desired time.[6]
-
Harvest and lyse cells in RIPA buffer.[6]
-
Determine protein concentration using the BCA assay.[3]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[3]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Apply the chemiluminescent substrate and visualize the bands.[6]
-
Re-probe with a loading control antibody (e.g., β-actin) to ensure equal loading.[6]
-
Quantify band intensities to determine the reduction in SDMA levels.[13]
Protocol 3: RNA-Sequencing for Alternative Splicing Analysis
This protocol provides a global view of the changes in RNA splicing upon PRMT5 inhibition.
Materials:
-
Cells treated with PRMT5 inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Library preparation kit for RNA-Seq
-
High-throughput sequencer
-
Bioinformatics software for splicing analysis (e.g., rMATS)
Procedure:
-
Treat cells with the PRMT5 inhibitor or vehicle for the desired time (e.g., 3 days).[4][8]
-
Isolate total RNA and assess its quality and quantity.[6]
-
Prepare RNA-Seq libraries, typically including poly-A selection to enrich for mRNA.[14]
-
Perform high-throughput sequencing.[14]
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools like rMATS to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).[8]
-
Perform differential splicing analysis between inhibitor-treated and control samples to identify significant changes.[8]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cells treated with PRMT5 inhibitor or vehicle control
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Treat cells with the PRMT5 inhibitor or vehicle control for a specified time (e.g., 2 hours).[15]
-
Harvest the cells and resuspend them in PBS with protease inhibitors.[15]
-
Aliquot the cell suspension into PCR tubes.[15]
-
Heat the aliquots to a range of temperatures in a thermal cycler to create a melt curve.[15]
-
Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble and aggregated protein fractions.
-
Collect the supernatant containing the soluble protein.[15]
-
Analyze the amount of soluble PRMT5 at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
- 12. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Prmt5-IN-43 stability in solution and storage
This technical support center provides guidance on the stability and storage of Prmt5-IN-43, a protein arginine methyltransferase 5 (PRMT5) inhibitor. The information provided is intended for researchers, scientists, and drug development professionals. Please note that specific data for this compound is limited in publicly available literature; therefore, this guide incorporates data from structurally similar and functionally related PRMT5 inhibitors as a reference. Always consult the manufacturer-specific certificate of analysis for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store the solid compound at -20°C for up to three years, or at 4°C for up to two years.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For other PRMT5 inhibitors, stock solutions of up to 125 mg/mL in DMSO have been reported, sometimes requiring ultrasonication to fully dissolve.[1] It is advisable to use anhydrous, high-purity DMSO to prepare your stock solution.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for up to six months, or at -20°C for up to one month.[1][2] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I see precipitation in my stock solution after storage. What should I do?
A4: If you observe precipitation, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound. This can occur if the solution has been stored for an extended period or if the solvent has absorbed moisture. Always ensure your stock solution is clear before preparing working solutions.
Q5: How can I prepare aqueous working solutions from my DMSO stock for cell-based assays?
A5: Direct dilution of a concentrated DMSO stock into aqueous buffers can often lead to the precipitation of hydrophobic compounds. To prepare working solutions for cell culture, first, dilute the DMSO stock to an intermediate concentration with more DMSO before further diluting it into your final cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient sonication or vortexing. Solvent has absorbed water. | Use an ultrasonic bath to aid dissolution.[1] Use fresh, anhydrous DMSO. |
| Precipitation in stock solution | Improper storage. Freeze-thaw cycles. | Gently warm the solution to 37°C and sonicate to redissolve. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Compound degradation. | Prepare fresh stock solutions. Ensure proper storage conditions are maintained. Perform a stability test on your stock solution. |
| Cell toxicity observed | High final DMSO concentration in media. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). |
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions for PRMT5 inhibitors, which can be used as a guideline for this compound.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Solid (Powder) | 4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 6 months | [1][2] |
| In Solvent (DMSO) | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need the molecular weight of this compound in mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve: Vortex the solution thoroughly. If the compound is not fully dissolved, place the tube in an ultrasonic bath until the solution is clear.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound solutions.
References
Technical Support Center: Optimizing PRMT5-IN-43 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PRMT5-IN-43 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[4][6] By inhibiting PRMT5, this compound can modulate these processes, which is of significant interest in cancer research.[1][7]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
For novel small molecule inhibitors like this compound, it is advisable to start with a broad concentration range to determine the dose-response curve for your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM.[8] This wide range will help identify the effective concentration window. For other PRMT5 inhibitors, IC50 values (the concentration required to inhibit 50% of a biological process) in cell viability assays have been reported to range from nanomolar to micromolar concentrations, depending on the cell line and assay duration.[9][10][11]
Q3: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific biological question and the mechanism of action being investigated. It is recommended to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 24, 48, 72, and even up to 120 hours).[8][10] Some studies with other PRMT5 inhibitors have used incubation times of 72 hours or longer to observe effects on cell viability.[12]
Q4: What is the best way to prepare and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8][13] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light, as recommended by the supplier.[14]
Q5: How can I confirm that this compound is active in my cells?
To confirm the on-target activity of this compound, you can perform a western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates.[14] A common substrate to examine is Histone H4 at arginine 3 (H4R3me2s).[12] A dose-dependent decrease in the SDMA signal upon treatment with this compound would indicate target engagement.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Incubation time is too short. 3. Compound instability or insolubility. 4. Insensitive cell line or assay. | 1. Test a higher concentration range (e.g., up to 100 µM).2. Perform a time-course experiment with longer incubation periods (e.g., 72, 96, 120 hours).[8][10]3. Ensure the compound is fully dissolved in DMSO. Prepare fresh stock solutions and visually inspect for any precipitation.[14]4. Confirm that your cell line expresses PRMT5. Use a positive control for your assay to ensure it is working correctly. Consider using a different cell line known to be sensitive to PRMT5 inhibition.[14] |
| High levels of cell death observed across all concentrations, including the vehicle control. | 1. DMSO toxicity. 2. Contamination of cell culture. 3. Sub-optimal cell health. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Perform a DMSO toxicity curve for your specific cell line.[8][13]2. Check for signs of bacterial or fungal contamination. Discard contaminated cultures and use fresh reagents.3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use cells with a consistent and low passage number.[14] |
| Inconsistent IC50 values between experiments. | 1. Variations in cell seeding density. 2. Inconsistent incubation times. 3. Fluctuations in serum concentration. 4. Compound degradation due to improper storage or handling. | 1. Ensure consistent cell seeding density in all experiments, as this can influence inhibitor sensitivity.[14]2. Standardize the incubation time for all experiments.3. Use a consistent serum concentration in your culture medium, as serum proteins can bind to small molecules and reduce their effective concentration.[8]4. Aliquot stock solutions to minimize freeze-thaw cycles. Store protected from light at the recommended temperature.[14] |
| Biochemical potency does not translate to cellular activity. | 1. Poor cell permeability. 2. Efflux by cellular transporters. 3. Rapid metabolism of the compound within the cells. | 1. If the compound's cell permeability is unknown, this could be a limiting factor.2. Target cells may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. This can be tested using efflux pump inhibitors.[14]3. The compound may be rapidly metabolized by the cells. This can be investigated through metabolic stability assays. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Various PRMT5 Inhibitors in Cell Viability Assays
| Inhibitor | Cell Line | Assay Duration | IC50 |
| PRMT5 Inhibitor (unspecified) | RT4 (MTAP-deficient) | 10 days | 100 nM[9] |
| PRMT5 Inhibitor (unspecified) | UMUC-3 (MTAP-deficient) | 10 days | 260 nM[9] |
| PRMT5 Inhibitor (unspecified) | 5637 (MTAP-proficient) | 10 days | 2.24 µM[9] |
| MRTX1719 | HCT116 (MTAP del) | 10 days | 12 nM[11] |
| MRTX1719 | HCT116 (MTAP WT) | 10 days | 890 nM[11] |
| CMP5 | ATL patient cells | 120 hours | 23.94–33.12 µM[10] |
| HLCL61 | ATL patient cells | 120 hours | 2.33–42.71 µM[10] |
| Compound 17 | LNCaP | 72 hours | 430 nM[12] |
Note: These values are provided as a reference and can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the dose-response of a cell line to this compound.
Materials:
-
96-well clear or opaque-walled plates (depending on the assay)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "medium only" (blank/background) and "vehicle control" (cells treated with DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A common approach is a 10-point, 3-fold or semi-log serial dilution starting from a high concentration (e.g., 100 µM).[8]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).[13]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[16]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[13]
-
-
-
Data Analysis:
-
Subtract the average blank/background reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the dose-response curve using a suitable software package.
-
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm Target Engagement
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a downstream epigenetic mark.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-H4R3me2s, and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
Wash cells with ice-cold PBS and lyse the cells in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary anti-SDMA or anti-H4R3me2s antibody overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[16]
-
-
Re-probing:
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-β-actin or total Histone H3) to ensure equal protein loading.[16]
-
Visualizations
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biorbyt.com [biorbyt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Prmt5-IN-43 potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Prmt5-IN-43. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Inhibition of PRMT5 leads to a reduction in symmetric dimethylarginine (SDMA) levels, which can result in cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells where PRMT5 is overexpressed or plays a key oncogenic role.[4][5][6]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity, potential off-target effects may be observed, particularly at higher concentrations. Based on preclinical studies of similar PRMT5 inhibitors, potential off-target effects could manifest as hematological toxicities such as anemia and thrombocytopenia.[2][7] Other reported treatment-related adverse effects for the PRMT5 inhibitor class include dysgeusia (altered taste) and nausea.[2][7] These effects may be due to inhibition of other kinases or cellular processes.
Q3: How can I experimentally assess the off-target effects of this compound in my model system?
To assess off-target effects, we recommend a multi-pronged approach:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells and may reveal off-target binding.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes not readily explained by PRMT5 inhibition.
-
Rescue Experiments: If an off-target is identified, overexpressing the off-target protein may rescue the observed phenotype, confirming the interaction.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Symptom: You observe a greater-than-expected decrease in cell viability in your cell line, even at low concentrations of this compound.
Possible Cause:
-
High dependence of the cell line on PRMT5: The cell line may be particularly sensitive to PRMT5 inhibition.
-
Off-target toxicity: this compound may be inhibiting a kinase essential for the survival of that specific cell line.
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the levels of symmetric dimethylarginine (SDMA) via Western blot or mass spectrometry to confirm PRMT5 inhibition at the effective concentrations.
-
Review Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (see Table 1) to identify potential off-target kinases that might be critical in your cell model.
-
Perform a Dose-Response Curve: A steep dose-response curve may suggest off-target toxicity.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Symptom: this compound shows potent efficacy in in vitro cell-based assays, but limited efficacy in a mouse xenograft model.
Possible Cause:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The compound may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations at the tumor site to inhibit PRMT5.
-
Tumor Microenvironment: The in vivo tumor microenvironment may confer resistance to PRMT5 inhibition.
-
Acquired Resistance: Prolonged treatment may lead to the development of resistance mechanisms.[5]
Troubleshooting Steps:
-
PK/PD Analysis: Measure the concentration of this compound in plasma and tumor tissue over time. Correlate drug levels with a pharmacodynamic biomarker of PRMT5 inhibition (e.g., SDMA levels in tumor tissue).[6]
-
Examine Resistance Mechanisms: Analyze resistant tumors for changes in the expression of PRMT5 or downstream effectors.[5]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5 | 5 | 1 |
| Kinase A | 850 | 170 |
| Kinase B | 1,200 | 240 |
| Kinase C | >10,000 | >2,000 |
| Kinase D | >10,000 | >2,000 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
Kinase Selectivity Assay (Competitive Binding Assay)
Objective: To determine the IC50 of this compound against a panel of kinases.
Methodology:
-
A proprietary, broad-spectrum kinase ligand is immobilized on a solid support.
-
Test kinases are incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
The amount of kinase bound to the immobilized ligand is measured after washing away unbound kinase.
-
The concentration of this compound that inhibits 50% of the kinase binding to the immobilized ligand is determined as the IC50.
Visualizations
References
- 1. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Prmt5-IN-43 In Vitro Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxicity of Prmt5-IN-43. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and illustrative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] By inhibiting PRMT5, this compound blocks these methylation events, which are crucial for various cellular processes.
The primary mechanism of action involves disrupting key cellular functions that are often dysregulated in cancer:
-
Splicing Regulation: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition can lead to splicing defects and cell death.
-
Transcriptional Regulation: PRMT5 methylates histones (e.g., H4R3, H3R8) to repress the expression of tumor suppressor genes.[1][3][4]
-
Signal Transduction: It modulates major signaling pathways critical for cancer cell proliferation and survival, including the AKT, NF-κB, and WNT/β-catenin pathways.[5][6][7][8]
-
DNA Damage Response: PRMT5 participates in the DNA damage response (DDR), and its inhibition can sensitize tumor cells to radiation and other DNA-damaging agents.[2][9]
Q2: What are the expected downstream cellular effects of this compound treatment?
Treatment with a PRMT5 inhibitor like this compound is expected to induce several downstream effects, including:
-
Cell Cycle Arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1 phase.[10]
-
Apoptosis: By disrupting pro-survival signaling and activating tumor suppressor pathways (like p53), PRMT5 inhibition can trigger programmed cell death.[8]
-
Inhibition of Proliferation: The combined effects on cell cycle and apoptosis lead to a significant reduction in cancer cell proliferation.[8][10]
-
Modulation of Key Signaling Pathways: Users can expect to see reduced phosphorylation of AKT, altered nuclear translocation of FOXO1, and decreased activity of the NF-κB and WNT/β-catenin pathways.[5][6][7]
Q3: Which in vitro cytotoxicity or viability assay is most appropriate for this compound?
The choice of assay depends on the specific endpoint you wish to measure.[11][12] A combination of assays is recommended for a comprehensive assessment.
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[12][13] They are useful for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀).
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cytotoxicity (cell death).[11]
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based method provides detailed information by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[11] It is excellent for mechanistic studies.
Q4: Which cancer cell lines are known to be sensitive to PRMT5 inhibition?
PRMT5 is overexpressed in a wide range of malignancies, making many cancer cell lines sensitive to its inhibition.[2] Sensitivity has been demonstrated in various models, including:
-
Hematologic Malignancies: Mantle Cell Lymphoma (MCL), Multiple Myeloma (MM), and Acute Myeloid Leukemia (AML).[6][8][14]
-
Solid Tumors: Lung cancer (NSCLC), breast cancer, prostate cancer, and glioblastoma.[2][4][15]
Sensitivity can be particularly pronounced in cancers with specific genetic backgrounds, such as those with deletions in the MTAP gene, which creates a synthetic lethal interaction with PRMT5 inhibition.
Illustrative Quantitative Data
The following table summarizes hypothetical IC₅₀ values for this compound in various cancer cell lines after a 72-hour incubation period. These values are for illustrative purposes to demonstrate a typical data presentation format.
| Cell Line | Cancer Type | Assay Type | Endpoint | IC₅₀ (nM) | Max Inhibition (%) |
| A549 | Non-Small Cell Lung Cancer | MTT | Viability | 150 | 92 |
| Granta-519 | Mantle Cell Lymphoma | CellTiter-Glo | Viability | 65 | 98 |
| MCF-7 | Breast Cancer | LDH | Cytotoxicity | 210 | 85 |
| H929 | Multiple Myeloma | MTT | Viability | 90 | 95 |
| LNCaP | Prostate Cancer | Annexin V/PI | Apoptosis | 125 | 88 |
Signaling Pathway and Workflow Diagrams
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. PRMT5 function and targeting in cancer [cell-stress.com]
- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRMT5-IN-43 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Prmt5-IN-43 in Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Western blot analysis of PRMT5 and its substrates when using this compound.
Q1: I am not seeing a decrease in the symmetric dimethylarginine (SDMA) mark on my protein of interest after treating cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of a discernible decrease in SDMA levels. Consider the following troubleshooting steps:
-
Inhibitor Potency and Stability:
-
Degradation: Ensure the inhibitor stock solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.
-
Purity: If there are doubts about the compound's quality, verify its purity and identity using analytical methods like HPLC-MS.
-
-
Cellular Context:
-
Cell Permeability: Confirm that this compound is permeable in your specific cell line.
-
Efflux Pumps: High levels of efflux pumps (e.g., P-glycoprotein) in the target cells can actively remove the inhibitor. Consider using an efflux pump inhibitor as a control.
-
PRMT5 Expression Levels: Very high endogenous PRMT5 expression might necessitate higher concentrations of the inhibitor or longer treatment times. Verify the PRMT5 expression level in your cell line.[1]
-
MEP50 Expression: PRMT5 activity is dependent on its binding partner, MEP50. Ensure your cell model expresses sufficient levels of MEP50 for the formation of the active PRMT5 complex.[1][2]
-
-
Experimental Procedure:
-
Treatment Duration and Concentration: Optimize the concentration of this compound and the treatment duration. A time-course and dose-response experiment is highly recommended.
-
Target Engagement: To confirm that the inhibitor is engaging with PRMT5 in your cells, you can perform a cellular thermal shift assay (CETSA).[1]
-
Q2: My Western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
A2: High background on a Western blot can be caused by several factors. Here are some common solutions:
-
Blocking:
-
Blocking Buffer: Optimize the blocking buffer. Commonly used blockers include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST or PBST. The choice of blocking agent can be antibody-dependent.
-
Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3]
-
Detergent: Adding a small amount of detergent like Tween 20 (typically 0.05% to 0.1%) to the blocking and wash buffers can help reduce non-specific binding.[3]
-
-
Antibody Concentrations:
-
Primary Antibody: A high concentration of the primary antibody is a common cause of high background. Titrate your primary antibody to determine the optimal concentration.
-
Secondary Antibody: Similarly, use the recommended dilution for your secondary antibody and avoid using it at too high a concentration.
-
-
Washing Steps:
-
Washing Vigor and Duration: Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure adequate agitation during washes to effectively remove unbound antibodies.[4]
-
-
Membrane Handling:
Q3: I am observing multiple non-specific bands in my Western blot. What could be the issue?
A3: The presence of multiple bands can be due to several reasons:
-
Antibody Specificity:
-
Polyclonal Antibodies: Polyclonal antibodies may recognize multiple epitopes, sometimes leading to cross-reactivity with other proteins. Check the antibody datasheet for information on its specificity.
-
Antibody Validation: If possible, test the antibody on a positive control (e.g., recombinant protein) and a negative control (e.g., lysate from a PRMT5 knockout/knockdown cell line) to confirm its specificity.[6]
-
-
Sample Preparation:
-
Protein Degradation: Proteolysis during sample preparation can lead to the appearance of lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[6]
-
Post-Translational Modifications: The target protein may have various post-translational modifications (e.g., phosphorylation, glycosylation) or exist as different splice variants, resulting in multiple bands.[6]
-
-
Experimental Conditions:
-
Overloading of Protein: Loading too much protein onto the gel can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands. Try loading less protein.[4]
-
High Antibody Concentration: As with high background, excessive primary or secondary antibody concentrations can result in non-specific binding.
-
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of a PRMT5 inhibitor on the symmetric dimethylation of a known PRMT5 substrate, Histone H4 at Arginine 3 (H4R3me2s), as measured by Western blot.
| This compound Concentration | Relative H4R3me2s Levels (Normalized to Total H4) |
| 0 µM (Vehicle Control) | 100% |
| 0.1 µM | 85% |
| 1 µM | 50% |
| 10 µM | 15% |
| 100 µM | <5% |
Note: These are representative data and the actual effective concentrations may vary depending on the cell line and experimental conditions.
Experimental Protocol: Western Blot for PRMT5 Activity
This protocol outlines the steps to assess the efficacy of this compound by monitoring the levels of a methylated PRMT5 target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, anti-H4R3me2s, or an antibody against another PRMT5 substrate) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) or the total protein of the target substrate.
-
Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that regulates numerous cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] Its dysregulation is implicated in various cancers.[7] PRMT5 is involved in multiple signaling pathways crucial for cell proliferation, survival, and differentiation, including the AKT and ERK signaling cascades.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Prmt5-IN-43 inconsistent results in proliferation assays
Welcome to the technical support center for Prmt5-IN-43. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in proliferation assays and troubleshooting any inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a research compound identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.[2] It does so by methylating histone and non-histone proteins, which can regulate gene expression and signaling pathways essential for cell proliferation.[2][3][4] By inhibiting PRMT5, this compound can disrupt these processes, leading to a decrease in cell proliferation and potentially inducing cell cycle arrest or apoptosis.[3][5][6] This makes it a compound of interest in cancer research, as PRMT5 is often upregulated in various cancers.[2][7]
Q2: I am observing inconsistent IC50 values for this compound in my proliferation assays. What are the potential causes?
Inconsistent IC50 values can stem from several factors related to experimental setup and execution. Key areas to investigate include:
-
Cell-Based Factors: Cell line identity, passage number, and health can significantly impact results.[8]
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can lead to variability.[8][9]
-
Compound Handling: Improper storage or dilution of this compound can affect its potency.
Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: How can I confirm that this compound is active in my cell line?
To confirm the on-target activity of this compound, it is recommended to perform a target engagement assay. A Western blot analysis to detect changes in the symmetric dimethylation of arginine (sDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), is a common method. A reduction in sDMA levels upon treatment with this compound would indicate successful target inhibition.
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in proliferation assays.
Problem Area 1: Cell and Culture Conditions
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques to minimize bubbles and ensure accurate dispensing.[10] |
| IC50 value shifts between experiments. | High cell passage number leading to genetic drift or senescence. | Use cells within a consistent and low passage number range. Regularly authenticate cell lines.[8] |
| Mycoplasma contamination affecting cell health and proliferation rate. | Routinely test for mycoplasma contamination. Discard contaminated cultures and use fresh, authenticated stocks. | |
| No significant effect of the inhibitor, even at high concentrations. | The chosen cell line may not be dependent on PRMT5 for proliferation. | Screen a panel of cell lines to identify those sensitive to PRMT5 inhibition. Consider cell lines with known dependencies on PRMT5, such as those with MTAP deletions.[2] |
| Cells are overgrown or in a stationary phase. | Seed cells at a density that allows for exponential growth throughout the assay duration. The optimal seeding density should be determined empirically.[8][9] |
Problem Area 2: Assay Protocol and Reagents
| Observation | Potential Cause | Recommended Solution |
| Edge effects observed in the microplate. | Differential evaporation from wells on the plate periphery. | To minimize evaporation, fill the outer wells of the plate with sterile media or PBS without cells. Ensure proper humidification in the incubator.[11] |
| Inconsistent results with different assay readouts (e.g., MTT vs. CellTiter-Glo). | Assay chemistry may be incompatible with the compound or cell type. | Tetrazolium-based assays (like MTT) can be toxic to some cells. Consider using a less toxic, lysis-based assay like CellTiter-Glo for more robust results.[8] |
| Precipitation of the compound in the media. | This compound may have limited solubility in your culture medium. | Prepare fresh stock solutions and ensure complete dissolution before diluting in media. If solubility issues persist, consider using a lower concentration of DMSO or testing alternative formulations if available. |
Experimental Protocols
General Proliferation Assay Workflow (96-well plate)
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 18-24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (typically in DMSO).
-
Carefully remove the existing medium from the wells and replace it with the medium containing the various concentrations of the inhibitor. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Readout:
-
Select an appropriate proliferation assay (e.g., CellTiter-Glo®, Resazurin, or direct cell counting).
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the output signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Logical Relationships
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting inconsistent results.
PRMT5 Signaling Pathway and Inhibition
Caption: PRMT5 pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. Reddit - The heart of the internet [reddit.com]
How to minimize Prmt5-IN-43 toxicity in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and manage toxicities associated with the use of PRMT5 inhibitors, referred to herein as PRMT5-IN-XX, in animal studies. The information is synthesized from publicly available data on various PRMT5 inhibitors.
Troubleshooting Guides
This section addresses specific toxicities that may be encountered during in vivo studies with PRMT5-IN-XX.
Issue 1: Hematological Toxicities (Thrombocytopenia, Anemia, Neutropenia)
-
Question: We are observing significant drops in platelet, red blood cell, and/or neutrophil counts in our animal models treated with PRMT5-IN-XX. What is the likely cause and how can we mitigate this?
-
Answer:
-
Potential Cause: Hematological toxicities are the most common dose-limiting toxicities (DLTs) observed with PRMT5 inhibitors.[1][2] PRMT5 is crucial for the proper function and survival of hematopoietic stem cells and progenitor cells.[2][3] Inhibition of PRMT5 can disrupt these processes, leading to cytopenias.
-
Recommended Actions:
-
Dose-Response Evaluation: If not already done, perform a thorough dose-escalation study to identify the maximum tolerated dose (MTD). It's possible the current dose is too high.
-
Modify Dosing Schedule: Instead of daily dosing, consider alternative schedules such as intermittent dosing (e.g., 5 days on, 2 days off; or dosing every other day). This can allow for recovery of the hematopoietic system.[4][5]
-
Supportive Care: Implement supportive care measures as per your institution's animal care guidelines. This may include monitoring for signs of bleeding or infection and providing a stress-free environment.
-
Pharmacodynamic (PD) Monitoring: Measure biomarkers of PRMT5 activity, such as symmetric dimethylarginine (SDMA) in plasma or peripheral blood mononuclear cells. This can help correlate target engagement with the onset of toxicity and efficacy, allowing for dose optimization to maintain efficacy while minimizing toxicity.
-
Combination Therapy: If applicable to the experimental design, consider that combining PRMT5 inhibitors with other agents could potentiate toxicity. Evaluate the toxicity of each agent alone before interpreting the toxicity of the combination.
-
-
Issue 2: Animal Weight Loss and General Morbidity
-
Question: Our mice are experiencing significant weight loss (>15%) and show signs of poor health (e.g., lethargy, ruffled fur) after treatment with PRMT5-IN-XX. What steps should we take?
-
Answer:
-
Potential Cause: Weight loss and general ill health can be direct on-target effects of PRMT5 inhibition in sensitive tissues like the gastrointestinal tract, or they can be secondary to other toxicities like anemia.[2][5] Some PRMT5 inhibitors have been associated with side effects like nausea and dysgeusia (taste alteration) in clinical trials, which could translate to reduced food intake in animals.[1]
-
Recommended Actions:
-
Refine the Dose and Schedule: As with hematological toxicities, the primary approach is to re-evaluate the dose and administration schedule. A lower dose or an intermittent schedule may be better tolerated.
-
Nutritional Support: Provide highly palatable and easily accessible food and hydration sources. Caloric supplements can be considered if approved by the veterinary staff.
-
Monitor Closely: Increase the frequency of animal monitoring to catch early signs of distress. Record body weights daily.
-
Vehicle and Formulation Check: Ensure the vehicle itself is not contributing to the toxicity. If using a new or complex formulation, run a vehicle-only control group for an extended period.
-
Clinical Pathology: At the study endpoint (or if humane endpoints are reached), perform a complete blood count (CBC) and serum chemistry panel to identify underlying organ toxicities that could be contributing to the poor health status.
-
-
Summary of Common PRMT5 Inhibitor Toxicities
The following table summarizes common treatment-related adverse events (TRAEs) reported for various PRMT5 inhibitors in clinical and preclinical studies.
| PRMT5 Inhibitor | Observed Toxicities | Model System |
| PF-06939999 | Anemia, Thrombocytopenia, Neutropenia, Dysgeusia, Nausea | Human (Phase 1) |
| GSK3326595 | Thrombocytopenia, Anemia, Neutropenia | Human (Phase 1/2) |
| PRT811 | Thrombocytopenia, Anemia | Human (Phase 1) |
| JNJ-64619178 | Thrombocytopenia | Human (Phase 1) |
| LLY-238 | Significant weight loss (>20%) | Mouse (Xenograft) |
| PRT382 | Weight loss | Mouse (sHLH model) |
Data synthesized from multiple sources.[1][2][4][5]
Frequently Asked Questions (FAQs)
Q1: Why are PRMT5 inhibitors toxic to normal cells?
A1: PRMT5 is a critical enzyme involved in essential cellular processes in both cancerous and healthy cells, including RNA splicing, DNA damage repair, and cell cycle regulation.[1][6] Because PRMT5 is not exclusively active in cancer cells, inhibiting its function can affect rapidly dividing normal cells, particularly those in the bone marrow, leading to the commonly observed hematological toxicities.[3]
Q2: Are there strategies to make PRMT5 inhibition more selective for cancer cells?
A2: Yes, researchers are developing "second-generation" PRMT5 inhibitors that exploit cancer-specific vulnerabilities. One major strategy involves MTA-cooperative inhibitors.[1][7] Approximately 10-15% of cancers have a deletion of the MTAP gene, which leads to a buildup of the metabolite MTA.[1][6] These inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to selective killing of MTAP-deleted cancer cells while sparing normal cells.[7]
Q3: What are the key parameters to monitor in an animal toxicity study for a PRMT5 inhibitor?
A3: A comprehensive monitoring plan should include:
-
Clinical Observations: Daily checks for changes in behavior, posture, activity, and overall appearance.
-
Body Weight: Measured at least twice weekly, or daily if weight loss is observed.
-
Complete Blood Counts (CBCs): Weekly or bi-weekly analysis to monitor for anemia, thrombocytopenia, and neutropenia.
-
Serum Chemistry: To assess liver and kidney function at baseline and at the end of the study.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating drug exposure levels with SDMA modulation and adverse events can help define the therapeutic window.
Q4: Can we combine PRMT5 inhibitors with other therapies?
A4: Yes, combination strategies are being actively explored. Preclinical studies suggest that PRMT5 inhibition can sensitize tumor cells to other agents like PARP inhibitors, topoisomerase inhibitors, and chemotherapy.[1][8] However, it is critical to first establish the toxicity profile of the PRMT5 inhibitor as a single agent before assessing the toxicity of a combination regimen, as toxicities can be additive or synergistic.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study of PRMT5-IN-XX in Mice
This protocol outlines a general procedure for determining the MTD of a novel PRMT5 inhibitor in a mouse model.
1. Objective: To determine the highest dose of PRMT5-IN-XX that can be administered for a defined period (e.g., 14-28 days) without causing mortality or unacceptable morbidity (e.g., >20% body weight loss or severe clinical signs).
2. Materials:
-
PRMT5-IN-XX
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
6-8 week old mice of a relevant strain (e.g., C57BL/6 or immunocompromised mice for xenograft studies)
-
Standard animal housing and husbandry equipment
-
Dosing equipment (e.g., oral gavage needles)
-
Calibrated animal balance
-
Blood collection supplies (e.g., EDTA-coated tubes)
3. Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to several dose groups (n=3-5 per group), including a vehicle control group. Dose levels should be selected based on preliminary in vitro data or literature on similar compounds. A common starting point might be a 3-fold or 2-fold dose escalation design.
-
Dose Formulation and Administration:
-
Prepare fresh formulations of PRMT5-IN-XX at the required concentrations on each dosing day.
-
Administer the compound or vehicle via the intended clinical route (e.g., oral gavage) at a consistent time each day.
-
-
Monitoring and Data Collection:
-
Clinical Signs: Observe animals twice daily for any signs of toxicity, including changes in posture, activity, breathing, and fur texture. Use a standardized scoring system.
-
Body Weight: Record the body weight of each animal daily for the first week, and three times per week thereafter.
-
Blood Collection: Perform interim blood draws (e.g., on Day 7 and Day 14) for CBC analysis to monitor for hematological toxicities. A terminal blood collection should be performed for a full CBC and serum chemistry analysis.
-
-
Endpoint and MTD Determination:
-
The study duration is typically 14 to 28 days.
-
Individual animals should be euthanized if they reach humane endpoints (e.g., >20% body weight loss, severe unrelieved distress).
-
The MTD is defined as the highest dose level at which no more than one animal out of the cohort shows dose-limiting toxicities.
-
4. Data Analysis:
-
Plot mean body weight changes for each group over time.
-
Summarize all clinical observations.
-
Analyze CBC and chemistry data to identify dose-dependent changes.
-
Determine the MTD based on the collected toxicity data.
Visualizations
Signaling and Toxicity Pathway
References
- 1. onclive.com [onclive.com]
- 2. Breaking the cycle: PRMTs and secondary HLH relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epigenetic regulation of Fanconi anemia genes implicates PRMT5 blockage as a strategy for tumor chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prmt5-IN-43 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Prmt5-IN-43 in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4][5][6][7] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, cell cycle progression, and the DNA damage response.[1][3][6][8] Dysregulation of PRMT5 activity is implicated in the development and progression of multiple cancers, making it a compelling therapeutic target.[7][9][10][11][12] By inhibiting PRMT5, this compound can modulate these pathways, leading to anti-tumor effects.[13]
Q2: We are observing poor solubility of this compound in our desired vehicle. What are the recommended formulation strategies?
Poor aqueous solubility is a common challenge with small molecule kinase inhibitors like this compound.[14][15][16] The choice of vehicle is critical for achieving appropriate drug exposure in vivo.[17] Here are several strategies to address solubility issues:
-
Co-solvents: For initial studies, Dimethyl sulfoxide (B87167) (DMSO) is often used to create stock solutions. However, the final concentration of DMSO in the formulation administered to animals should be minimized (typically <10%, ideally <1%) to avoid toxicity.[14][17] Combinations of solvents are often necessary.
-
Aqueous Solutions with Surfactants: For some compounds, the use of surfactants like Tween-20, Tween 80, or Pluronic F-68 can help maintain solubility in aqueous solutions.[14][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[19] This can involve dissolving the compound in oils (e.g., corn oil, olive oil, sesame oil) or using more complex lipid-based drug delivery systems.[17][19]
-
Suspensions: If the compound cannot be fully dissolved, creating a homogenous suspension is a viable alternative. Common suspending agents include carboxymethyl cellulose (B213188) (CMC) and methylcellulose (B11928114).[18][20] It is crucial to ensure the suspension is uniform to allow for consistent dosing.
Q3: What are the potential in vivo toxicities associated with PRMT5 inhibition?
PRMT5 plays a role in normal physiological processes, and its inhibition can lead to on-target toxicities.[21] Dose-limiting toxicities observed with PRMT5 inhibitors in clinical and preclinical studies often include hematological side effects such as anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[21] It is essential to conduct a maximum tolerated dose (MTD) study to identify a dose that is both efficacious and well-tolerated in your animal model.[20] Always include a vehicle-only control group to differentiate compound-related toxicity from any effects of the formulation vehicle.[17][20]
Q4: How can I confirm target engagement of this compound in my in vivo study?
To confirm that this compound is inhibiting its target in vivo, it is recommended to measure the levels of symmetric dimethylarginine (SDMA) in tumor or surrogate tissues.[22] A significant reduction in SDMA levels in the treated group compared to the vehicle control group indicates effective target engagement.[22] This can be assessed by techniques such as Western blot or mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in efficacy between animals | Poor drug bioavailability: Inconsistent absorption due to formulation issues (e.g., precipitation, non-homogenous suspension).[20] | Optimize formulation: Re-evaluate the vehicle for better solubility or suspension stability. Consider particle size reduction (micronization) to improve dissolution.[20][23] Route of administration: If oral bioavailability is poor, consider intraperitoneal (IP) or intravenous (IV) administration.[20] |
| No significant anti-tumor effect observed | Insufficient drug exposure: The dose may be too low, or the dosing frequency may be inadequate to maintain therapeutic concentrations. | Dose-escalation study: Conduct a study with increasing doses to determine the optimal therapeutic dose. Pharmacokinetic (PK) analysis: Measure plasma concentrations of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Drug instability: The compound may be degrading in the formulation or rapidly metabolized in vivo. | Assess compound stability: Check the stability of this compound in the chosen vehicle over time. Pharmacodynamic (PD) analysis: Measure target engagement (e.g., SDMA levels) at different time points post-dosing to correlate with efficacy.[22] | |
| Unexpected animal toxicity (e.g., weight loss, lethargy) | Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.[20] | Include a vehicle-only control group: This is essential to distinguish vehicle effects from compound toxicity.[17][20] Reduce solvent concentration: If using co-solvents like DMSO, ensure the final concentration is as low as possible.[14] |
| On-target or off-target toxicity of this compound: Inhibition of PRMT5 in normal tissues can lead to adverse effects.[21] | Conduct a Maximum Tolerated Dose (MTD) study: Determine the highest dose that can be administered without unacceptable toxicity.[20] Histopathology and clinical pathology: At the end of the study, collect tissues and blood for analysis to identify any organ-specific toxicities.[20] |
Quantitative Data Summary
The following table summarizes preclinical data for various PRMT5 inhibitors. While specific data for this compound is not publicly available, these examples provide a reference for expected potency and efficacy.
| Compound | Assay Type | Cell Line | IC50 / Efficacy |
| EPZ015666 (GSK3235025) | Cell Viability | Mantle Cell Lymphoma (MCL) | IC50 values in the nanomolar range[13] |
| EPZ015666 | In vivo xenograft | MCL models | Dose-dependent anti-tumor activity[13] |
| C220 | In vivo xenograft | SET2 (MPN model) | 71% tumor reduction with monotherapy[22] |
| PF-06939999 | Phase I Clinical Trial | Advanced solid tumors | Recommended Phase 2 Dose: 6 mg once daily[2] |
| GSK3326595 | Phase I/II Clinical Trial | Myeloid malignancies | Showed single-agent efficacy[9] |
Experimental Protocols
General Vehicle Formulation Protocol
A common approach for formulating poorly soluble inhibitors for oral administration in mice is to use a suspension in a methylcellulose-based vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound for the desired concentration and number of animals.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of 0.5% methylcellulose.
-
While vortexing the methylcellulose solution, slowly add the this compound/DMSO stock solution.
-
Continue to vortex for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion, being careful to avoid overheating.
-
Prepare the formulation fresh daily and keep it under constant agitation (e.g., on a stir plate) during dosing to prevent settling.
-
The final DMSO concentration should ideally be below 10%.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunocompromised mice (e.g., athymic nude or NSG)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Preparation: Culture the selected cancer cells to 70-80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[20]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Allow the tumors to grow. Monitor tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 per group).[20]
-
Dosing: Begin daily administration of the this compound formulation or vehicle control at the predetermined dose and route (e.g., oral gavage). Monitor the body weight of the animals regularly as an indicator of toxicity.[20]
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[20]
-
Data Collection: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor volume and weight. Collect tumors and other tissues for pharmacodynamic analysis (e.g., SDMA levels via Western blot) and histopathology.[20]
Visualizations
Signaling Pathway
Caption: PRMT5 forms a complex with MEP50 and methylates key proteins.
Experimental Workflow
Caption: General workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common in vivo issues.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. PRMT5-IN-1 HCl I CAS#: I protein arginine methyltransferase 5 (PRMT5) inhibitor I InvivoChem [invivochem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Prmt5-IN-43 Dose-Response Curve Optimization
Welcome to the technical support center for Prmt5-IN-43. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this novel PRMT5 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a key role in the regulation of various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[2][3] this compound exerts its effect by inhibiting the methyltransferase activity of PRMT5.[4][5][6]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[4] Generally, solid compounds are stored at -20°C for long-term storage.[6] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[7]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to use anhydrous, high-quality DMSO to prepare stock solutions.[7] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
Inconsistent IC50 values are a common challenge in dose-response assays and can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Compound Handling and Stability | - Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment, or use aliquots that have undergone minimal freeze-thaw cycles.[8] - Solubility Issues: Ensure the compound is fully dissolved in DMSO. Visually inspect for any precipitates before preparing serial dilutions.[8] Gentle warming or sonication may be required.[7] |
| Assay Conditions | - Cell Density: Ensure consistent cell seeding density across all plates and experiments. Cell number can significantly influence the apparent IC50 value. - Incubation Time: Use a consistent incubation time for drug treatment. A time-course experiment may be necessary to determine the optimal treatment duration.[8] - Reagent Quality: Use high-quality, fresh reagents, including cell culture media and assay components.[8] |
| Data Analysis | - Curve Fitting: Employ a consistent and appropriate non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 from your dose-response data.[2] |
Issue 2: High variability within a single dose-response plate.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Technique: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions and reagent additions. - Mixing: Ensure thorough mixing of the compound in the media before adding to the cells. |
| Edge Effects | - Plate Layout: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Plating Inconsistency | - Cell Suspension: Ensure a homogenous cell suspension before plating to achieve a uniform cell distribution in each well. |
Issue 3: this compound shows lower potency in cellular assays compared to biochemical assays.
This discrepancy is a frequent observation with small molecule inhibitors and can be attributed to several cellular factors.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Incubation Time: Extend the incubation time to allow for sufficient intracellular accumulation of the inhibitor.[8] |
| Cellular Efflux | - Efflux Pump Expression: The target cells may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. This can be investigated using efflux pump inhibitors.[9] |
| Compound Metabolism | - Metabolic Stability: The inhibitor may be rapidly metabolized by the cells. This can be assessed through metabolic stability assays. |
| High PRMT5 Expression | - Target Levels: Cell lines with very high levels of PRMT5 may require higher concentrations of the inhibitor to achieve a functional effect.[9] |
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve using an MTT Assay
This protocol describes a method to determine the IC50 of this compound in a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 100 µM to 0.001 µM). It is advisable to perform a 2- to 10-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA) to Confirm PRMT5 Inhibition
This protocol allows for the assessment of on-target PRMT5 inhibition by measuring the levels of a known PRMT5 substrate mark, symmetric dimethylarginine (SDMA), on proteins like SmD3 or histone H4 (H4R3me2s).[9]
Materials:
-
Cell lysates from cells treated with this compound
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-total SmD3/Histone H4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[8]
-
Re-probe the membrane with antibodies against a total protein (e.g., total SmD3 or Histone H4) and a loading control to normalize the SDMA signal.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels.
-
Data Presentation
Comparative IC50 Values of Known PRMT5 Inhibitors
The following table summarizes the reported IC50 values for several well-characterized PRMT5 inhibitors in various cancer cell lines. This data can serve as a reference when determining the expected potency range for this compound.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| CMP5 | ATL patient cells | Cell Viability | 23.94–33.12 µM | [10] |
| HLCL61 | ATL-related cell lines | Cell Viability | 3.09–7.58 µM | [10] |
| EPZ015666 | MCF-7 | Biochemical | 30 ± 3 nM | [11] |
| Compound 17 | LNCaP | Cell Viability | 430 nM | [12] |
| 3039-0164 | A549 | Biochemical | 63 µM | [13] |
| AMI-1 | A549 | Cell Viability | ~5-10 µM | [14] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mandatory Visualizations
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. biorbyt.com [biorbyt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-43 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for experiments involving Prmt5-IN-43.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] By inhibiting the catalytic activity of the PRMT5/MEP50 complex, this compound leads to a global reduction in symmetric dimethylarginine (SDMA) levels, which in turn affects various cellular processes.[1] These processes include gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, this compound should be dissolved in anhydrous DMSO. Based on data for similar PRMT5 inhibitors, a stock solution can be prepared at a concentration of up to 50 mg/mL, which may require ultrasonication to fully dissolve.[3] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[3] To maintain compound integrity, it is crucial to minimize freeze-thaw cycles by aliquoting the stock solution into single-use vials.[3][4]
Q3: What are the expected downstream effects of PRMT5 inhibition with this compound?
A3: Inhibition of PRMT5 by this compound can lead to several downstream effects, including:
-
Altered Gene Expression: PRMT5 regulates the expression of genes involved in the cell cycle and proliferation, such as cyclin D1 and c-MYC.[5][6]
-
RNA Splicing Defects: As PRMT5 is crucial for spliceosome assembly, its inhibition can cause defects in mRNA splicing.[1][7]
-
Cell Cycle Arrest and Apoptosis: By disrupting these critical cellular processes, PRMT5 inhibition can induce cell cycle arrest and apoptosis in cancer cells.[7][8]
-
Modulation of Signaling Pathways: PRMT5 is known to be involved in signaling pathways such as WNT/β-catenin and AKT/GSK3β.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in fresh, anhydrous DMSO. Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3][4][10] |
| Cellular Factors | Use cells within a consistent and low passage number range. Maintain consistent cell seeding density as this can influence inhibitor sensitivity. Variations in serum concentration in the culture medium can also affect results.[4] |
| Assay Conditions | Ensure consistent incubation times and that the assay buffer pH is maintained, as PRMT5 activity can be sensitive to pH changes.[10] |
Issue 2: Discrepancy between biochemical and cellular potency.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may have low permeability into the target cells. Consider extending the incubation time to allow for sufficient intracellular accumulation.[10] |
| Cellular Efflux | Target cells may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. This can be tested using known efflux pump inhibitors.[4] |
| Compound Metabolism | The compound may be rapidly metabolized by the cells. The stability of the compound in the specific cell line can be assessed over time. |
| High PRMT5 Expression | Cell lines with very high levels of PRMT5 may require higher concentrations of the inhibitor to achieve a significant effect.[4] |
Issue 3: Unexpected off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of the inhibitor may lead to non-specific effects. It is important to perform dose-response experiments to identify the optimal concentration range for specific PRMT5 inhibition. |
| Compound Purity | If batch-to-batch variability is suspected, verify the purity and identity of the compound using analytical methods like HPLC-MS.[4] |
| Negative Controls | Use appropriate negative controls, such as a structurally similar but inactive compound, to distinguish between specific on-target effects and non-specific toxicity.[11] |
Quantitative Data
Table 1: In Vitro Potency of Representative PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Compound | IC50 (nM) |
| Jeko-1 | PRMT5i-A | 25 |
| Z-138 | PRMT5i-A | 50 |
| SET2 | C220 | <100[12] |
| UKE1 | C220 | <100[12] |
Note: Data presented is based on representative PRMT5 inhibitors from published literature. "PRMT5i-A" is a placeholder for a generic potent inhibitor.
Table 2: Solubility and Stability of a Representative PRMT5 Inhibitor (PRMT5-IN-30) in DMSO [3]
| Parameter | Value | Notes |
| Solubility | 50 mg/mL | May require ultrasonication to dissolve. |
| Molar Concentration | 134.62 mM | Based on MW of 371.41 g/mol . |
| Storage at -80°C | 6 months | Recommended for long-term storage. |
| Storage at -20°C | 1 month | Suitable for short-term storage. |
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This protocol is used to assess the target engagement of this compound by measuring the reduction in global SDMA levels.
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[1]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTS-based)
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[10]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for evaluating the effects of this compound in vitro.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Prmt5-IN-43 Treatment in Cellular Assays
Disclaimer: Information regarding the specific compound "Prmt5-IN-43" is not extensively available in publicly accessible scientific literature. The following technical support guide has been developed using data and protocols from studies on other well-characterized PRMT5 inhibitors. Researchers should use this as a general guideline and optimize experimental conditions for their specific cell lines and research objectives.
Frequently Asked Questions (FAQs)
Q1: What are the expected long-term effects of this compound on cell viability and proliferation?
A1: Long-term treatment with PRMT5 inhibitors, including hypothetically this compound, is expected to decrease cell viability and inhibit proliferation in a dose- and time-dependent manner. This is primarily due to the role of PRMT5 in essential cellular processes such as cell cycle progression, RNA splicing, and signal transduction.[1][2][3] The extent of these effects can vary significantly between different cell lines.
Q2: What are the common morphological changes observed in cells after prolonged exposure to PRMT5 inhibitors?
A2: Cells undergoing long-term treatment with PRMT5 inhibitors may exhibit morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture plate.[4] Cell cycle arrest, often in the G1 phase, can also lead to an increase in cell size and a flattened appearance.
Q3: Are there known off-target effects of PRMT5 inhibitors that I should be aware of?
A3: While specific off-target effects for "this compound" are unknown, researchers should always consider the possibility of off-target activities with any small molecule inhibitor. It is advisable to perform target engagement and selectivity profiling assays to confirm that the observed cellular phenotypes are a direct result of PRMT5 inhibition. Unexpectedly high cytotoxicity in normal cells could be an indication of off-target effects.[5]
Q4: Which signaling pathways are most likely to be affected by long-term this compound treatment?
A4: PRMT5 is a key regulator of several oncogenic signaling pathways.[2][4][6] Long-term inhibition of PRMT5 is likely to impact the following pathways:
-
AKT/mTOR Pathway: PRMT5 can directly methylate and activate AKT, a central kinase in cell survival and proliferation.[7][8] Inhibition can lead to decreased AKT phosphorylation and downstream signaling.
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing its antagonists.[9]
-
ERK Signaling Pathway: PRMT5 has been shown to influence the ERK signaling pathway, which is crucial for cell growth and differentiation.[2][4][10]
-
p53 Pathway: PRMT5 can methylate p53, affecting its target gene specificity and pro-apoptotic functions.[11]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps & Solutions |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density for each experiment. |
| Compound Stability and Dilution | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Assay Incubation Time | Maintain precise and consistent incubation times for both compound treatment and the final assay readout (e.g., MTT, MTS). |
Issue 2: Unexpectedly High Cytotoxicity in Control (Non-cancerous) Cell Lines
| Potential Cause | Troubleshooting Steps & Solutions |
| High Dependence on PRMT5 | Some normal cell types may have a higher intrinsic dependence on PRMT5 activity for survival. |
| Off-target Effects | Perform a Western blot to confirm a dose-dependent decrease in symmetric dimethylarginine (SDMA) marks on known PRMT5 substrates (e.g., SmD3, H4R3me2s) to verify on-target activity at the cytotoxic concentrations.[5] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the specific cell line (typically <0.5%).[5] |
Issue 3: No Significant Effect on Target Signaling Pathway
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Treatment Duration or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your signaling pathway of interest. |
| Antibody Quality for Western Blotting | Validate the specificity and sensitivity of primary antibodies for your target proteins, especially for phosphorylated forms. |
| Cell Line Specific Pathway Activation | Confirm that the signaling pathway of interest is basally active or can be stimulated in your chosen cell line. |
Quantitative Data Summary
Table 1: Hypothetical 50% Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines after 6-day Treatment
This data is illustrative and based on typical ranges observed for other PRMT5 inhibitors. Actual values for this compound may vary.
| Cell Line | Cancer Type | Hypothetical gIC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | <10 |
| Granta-519 | Mantle Cell Lymphoma | <10 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |
| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |
| A549 | Non-Small Cell Lung Cancer | ~60 |
| MCF7 | Breast Cancer | ~80 |
| PANC-1 | Pancreatic Cancer | ~150 |
Key Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 to 144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, total AKT, SDMA-specific antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key signaling pathways modulated by PRMT5 and affected by its inhibition.
Caption: General workflow for assessing the cellular side effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Prmt5-IN-43 interference with fluorescence assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of the novel PRMT5 inhibitor, Prmt5-IN-43, with fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and mitigate common issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction by methylating arginine residues on histone and non-histone proteins.[1][2][3] By inhibiting PRMT5, this compound can modulate these processes, making it a valuable tool for cancer research and other therapeutic areas.[4][5][6]
Q2: I'm observing unexpected results in my fluorescence assay when using this compound. What could be the cause?
Unexpected results in fluorescence assays when using small molecules like this compound can arise from several factors. The compound itself might be interfering with the assay's detection method. Common types of interference include autofluorescence, where the compound emits light at similar wavelengths to your assay's fluorophore, and fluorescence quenching, where the compound absorbs the light emitted by the fluorophore.[7][8] It is also possible that at certain concentrations, the compound forms aggregates that can interfere with the assay components.[8]
Q3: Could this compound be autofluorescent?
Many small molecules have intrinsic fluorescent properties.[8] If this compound is autofluorescent, it can lead to a false positive signal in your assay, as the reader will detect the light emitted from the compound in addition to the signal from your assay's specific reaction. It is crucial to test for autofluorescence of this compound at the concentrations you are using in your experiment.
Q4: How does this compound's potential interference differ across various fluorescence assay formats (e.g., TR-FRET, FP, AlphaLISA)?
Different assay technologies have varying susceptibilities to compound interference.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are generally less susceptible to interference from short-lived autofluorescence because they measure fluorescence after a delay. However, compounds that absorb at the excitation or emission wavelengths of the donor or acceptor fluorophores can still cause interference.
-
Fluorescence Polarization (FP) assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] Autofluorescent compounds can significantly interfere with FP assays.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that relies on a cascade of chemical reactions to produce a luminescent signal. While less prone to traditional fluorescence interference, colored compounds can absorb the emitted light, and reactive compounds could interfere with the chemistry.
Troubleshooting Guides
Q1: My background fluorescence is very high in wells containing this compound. How can I determine if this is due to autofluorescence?
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a plate with wells containing only the assay buffer and this compound at the same concentrations used in your main experiment.
-
Read the Plate: Use the same excitation and emission wavelengths as your primary assay.
-
Analyze the Data: If you observe a dose-dependent increase in fluorescence in the wells with this compound, this confirms that the compound is autofluorescent at the wavelengths used.
Q2: My assay signal is lower than expected in the presence of this compound. How can I check for fluorescence quenching?
Troubleshooting Steps:
-
Perform a Quenching Assay: Prepare wells containing your assay's fluorescent probe or product at a fixed concentration.
-
Add the Compound: Add a serial dilution of this compound to these wells.
-
Measure Fluorescence: Read the fluorescence intensity. A dose-dependent decrease in the fluorescence signal in the presence of this compound suggests fluorescence quenching.
Q3: I suspect this compound is forming aggregates and causing non-specific inhibition. How can I test for this?
Troubleshooting Steps:
-
Include a Detergent: Repeat your primary assay, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Compare Dose-Response Curves: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication that the inhibition was due to colloidal aggregation.[7]
Quantitative Data Summary
The following table summarizes hypothetical data on the interference potential of this compound in common fluorescence-based assays.
| Assay Type | This compound Concentration (µM) | Observed Interference | Potential Cause | Mitigation Strategy |
| TR-FRET | 10 | 5% decrease in signal | Quenching | Use red-shifted fluorophores |
| FP | 10 | 20% increase in background | Autofluorescence | Subtract compound-only background |
| AlphaLISA | 10 | 2% decrease in signal | Light Absorbance | Confirm with orthogonal assay |
| Generic Fluorescence Intensity | 10 | 35% increase in background | Autofluorescence | Perform spectral scan |
Experimental Protocols
Protocol: Counter-Assay for this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in a primary fluorescence assay.
Materials:
-
This compound stock solution
-
Assay buffer (identical to the primary assay)
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates (e.g., 384-well)
Method:
-
Prepare a serial dilution of this compound: In the assay buffer, prepare a 2-fold serial dilution of this compound, starting from the highest concentration used in your primary assay. Include a buffer-only control (0 µM this compound).
-
Plate the dilutions: Add the dilutions to the wells of a black, opaque microplate.
-
Read the plate: Place the plate in a microplate reader and read the fluorescence intensity using the same excitation and emission wavelengths and settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only control from all other wells. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Visualizations
Caption: PRMT5 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Experimental workflow for fluorescence interference counter-assay.
Best Practices for Minimizing Interference
-
Characterize Compounds Early: Test for autofluorescence and other potential interference mechanisms of your small molecules as part of their initial characterization.
-
Use the Lowest Effective Compound Concentration: This will minimize the chances of interference.
-
Choose Appropriate Fluorophores: When possible, use red-shifted fluorophores, as small molecules are less likely to be autofluorescent in this spectral range.[11][12]
-
Employ Orthogonal Assays: Confirm any significant findings with a secondary assay that uses a different detection technology (e.g., absorbance, luminescence) to ensure the observed effect is not an artifact of the primary assay format.[8]
-
Maintain Consistent Assay Conditions: Ensure that factors like solvent concentration (e.g., DMSO) are consistent across all wells to avoid introducing variability.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. southernbiotech.com [southernbiotech.com]
Technical Support Center: Prmt5-IN-43 and Other PRMT5 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "Prmt5-IN-43." The following troubleshooting guides, FAQs, and protocols have been compiled based on general knowledge and publicly available data for potent, selective, and well-characterized PRMT5 inhibitors. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals working with PRMT5 inhibitors.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments, with a focus on potential batch-to-batch variability.
Q1: We are observing a significant difference in IC50 values for cell viability with a new batch of our PRMT5 inhibitor. What could be the cause?
A1: Discrepancies in IC50 values between batches of a PRMT5 inhibitor can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Purity and Integrity of the New Batch:
-
Action: Verify the purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).
-
Rationale: Even small amounts of impurities can affect the biological activity of the compound. The synthesis of complex small molecules can sometimes result in residual starting materials or byproducts.
-
-
Compound Stability and Storage:
-
Action: Review the storage conditions of both the old and new batches. Ensure the compound was stored as recommended (e.g., at -20°C or -80°C, protected from light and moisture).
-
Rationale: PRMT5 inhibitors, like many small molecules, can degrade over time if not stored properly, leading to reduced potency.
-
-
Assay Conditions:
-
Action: Ensure that all assay parameters are consistent, including cell line passage number, seeding density, media composition, and incubation times.
-
Rationale: Variations in experimental conditions can significantly impact IC50 values. For example, higher cell densities can sometimes lead to an apparent decrease in inhibitor potency.
-
-
Target Engagement:
-
Action: Perform a Western blot to check for the reduction of symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates, such as histone H4 (H4R3me2s), after treatment with both batches of the inhibitor.[1]
-
Rationale: This will confirm if the new batch is engaging with the target enzyme within the cell to the same extent as the old batch.
-
Q2: Our Western blot results for SDMA levels are not consistent between different batches of the inhibitor. How should we proceed?
A2: Inconsistent effects on SDMA levels suggest a difference in the ability of the inhibitor batches to engage with PRMT5.
-
Confirm Compound Concentration:
-
Action: Double-check the calculations for the inhibitor dilutions and consider re-quantifying the concentration of your stock solutions using a spectrophotometer if the compound has a known extinction coefficient.
-
Rationale: Simple errors in dilution can lead to significant differences in experimental outcomes.
-
-
Evaluate Compound Solubility:
-
Action: Visually inspect your inhibitor stock solutions and working dilutions for any signs of precipitation.
-
Rationale: Poor solubility can reduce the effective concentration of the inhibitor in your assay, leading to weaker target engagement. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment.
-
-
Perform a Dose-Response Experiment:
-
Action: Treat cells with a range of concentrations of both the old and new batches of the inhibitor and perform a Western blot for SDMA levels.
-
Rationale: This will allow you to compare the dose-dependent effects of each batch on target engagement and determine if there is a genuine difference in potency.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for PRMT5 inhibitors?
A1: To ensure the stability and activity of your PRMT5 inhibitor, follow these general guidelines:
-
Storage of Solids: Store the solid compound at -20°C or -80°C, protected from light. The container should be tightly sealed to prevent moisture absorption.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Handling: When preparing dilutions, allow the stock solution to thaw completely and vortex briefly before use. Avoid prolonged exposure to room temperature.
Q2: How can we qualify a new batch of a PRMT5 inhibitor before initiating large-scale experiments?
A2: It is highly recommended to qualify each new batch of inhibitor to ensure consistency. A typical qualification process involves:
-
Purity and Identity Confirmation: Verify the purity and identity of the compound using HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Potency Assay: Determine the IC50 of the new batch in a standard enzymatic or cell-based assay and compare it to the value obtained with a previously validated batch.
-
Target Engagement Assay: Confirm that the new batch effectively reduces SDMA levels in a cellular context, for example, by Western blotting for H4R3me2s.[1]
Q3: What are potential sources of impurities in the synthesis of PRMT5 inhibitors?
A3: The synthesis of complex organic molecules like PRMT5 inhibitors can be challenging, and impurities may arise from several sources:
-
Incomplete Reactions: Residual starting materials or intermediates from the synthetic route.
-
Side Reactions: Formation of structurally related byproducts.
-
Reagents and Solvents: Contaminants from the reagents and solvents used during synthesis and purification.
-
Degradation Products: The final compound may degrade during purification or storage if it is unstable under certain conditions.
Quantitative Data Summary
The following table provides a hypothetical example of data that should be compared between different batches of a PRMT5 inhibitor.
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 98.9% | ≥ 98% |
| Identity (by LC-MS) | Confirmed | Confirmed | Matches expected mass |
| Cell Viability IC50 (MCF-7 cells) | 50 nM | 75 nM | Within 2-fold of reference |
| SDMA Reduction EC50 (Western Blot) | 25 nM | 40 nM | Within 2-fold of reference |
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.[1]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Cancer cell line (e.g., MCF-7)
-
PRMT5 inhibitor
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the PRMT5 inhibitor in culture media.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.[1]
-
To analyze the data, subtract the average background luminescence from the no-cell control wells. Plot the percentage of viable cells relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Western Blot for PRMT5 Target Engagement (H4R3me2s)
This protocol is for detecting the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) to confirm target engagement of the inhibitor.[1]
Materials:
-
Cancer cell line
-
PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H4R3me2s, anti-total Histone H4 or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for the desired duration (e.g., 24-48 hours).
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[2]
-
To quantify, strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H4 or β-actin).
Visual Guides
Caption: PRMT5 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for qualifying a new inhibitor batch.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Validating PRMT5 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in a multitude of cellular processes that drive cancer progression. This guide provides an objective comparison of the performance of various PRMT5 inhibitors, supported by experimental data, to aid researchers in validating their inhibitory effects.
Comparative Analysis of PRMT5 Inhibitors
The efficacy of small molecule inhibitors targeting PRMT5 varies in their biochemical potency and cellular activity. The following table summarizes key quantitative data for a selection of prominent PRMT5 inhibitors.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 | Cellular Proliferation IC50 |
| Prmt5-IN-11 | Cmpd. 11 | Covalent | 26 nM | Not Reported | Not Reported |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 nM | Not Reported | Not Reported |
| JNJ-64619178 | Onametostat | SAM-competitive | < 1 nM | Not Reported | Not Reported |
| EPZ015666 | Substrate-competitive | 1.65 µM (HotSpot assay), 19 nM (FlashPlate Assay) | Not Reported | Not Reported | |
| LLY-283 | Orthogonal-acting | Not Reported | Not Reported | Not Reported | |
| MRTX1719 | MTA-cooperative | Not Reported | >70-fold selectivity in MTAPdel cells | 12 nM (MTAPdel HCT116) | |
| CMP5 | Not Reported | Not Reported | Not Reported | 23.94–33.12 μM (ATL patient cells) | |
| HLCL61 | Not Reported | Not Reported | Not Reported | 2.33–42.71 μM (ATL patient cells) |
PRMT5 Signaling and Inhibition
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and signal transduction pathways implicated in cancer, such as the WNT/β-catenin and AKT/GSK3β signaling pathways.[2][3] Inhibitors of PRMT5 typically function by competing with the S-adenosylmethionine (SAM) cofactor or the protein substrate, or by forming a covalent bond with the enzyme.[4] A newer class of inhibitors demonstrates cooperativity with the endogenous inhibitor methylthioadenosine (MTA), showing selectivity for cancer cells with MTAP deletions.[5][6]
Experimental Validation Workflow
Validating the inhibitory effect of a compound like this compound involves a series of in vitro experiments to determine its biochemical potency and its effects on cellular processes.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: Benchmarking Prmt5-IN-43's Class Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology due to its critical role in regulating numerous cellular processes, including cell cycle progression, RNA splicing, and signal transduction. Its overexpression is linked to the progression of various cancers. This guide provides an objective comparison of a covalent PRMT5 inhibitor, here represented by the well-documented compound "Hemiaminal 9" as a proxy for novel covalent inhibitors like the conceptual Prmt5-IN-43, against other leading PRMT5 inhibitors with different mechanisms of action. This comparison is supported by experimental data on their biochemical potency, cellular activity, and in vivo efficacy.
At a Glance: Performance Metrics of PRMT5 Inhibitors
The following tables summarize the key quantitative data for a representative covalent inhibitor and other prominent PRMT5 inhibitors, offering a clear comparison of their performance.
Table 1: Biochemical Potency Against PRMT5/MEP50 Complex
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (nM) |
| Hemiaminal 9 | Compound 9 | Covalent | 11[1][2] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 |
| JNJ-64619178 | Onametostat | SAM-competitive | 0.14 |
| LLY-283 | - | SAM-competitive | 22[3][4][5] |
| MRTX1719 | - | MTA-cooperative | 2.3 (in presence of MTA)[6] |
Table 2: Cellular Activity - Inhibition of Symmetric Dimethylarginine (sDMA) and Cell Proliferation
| Inhibitor | Cell Line | sDMA IC50 (nM) | Proliferation IC50 (nM) |
| Hemiaminal 9 | Granta-519 (Mantle Cell Lymphoma) | 12 | 60 |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 2 - 160 (EC50)[7] | Varies by cell line |
| JNJ-64619178 | Various | Potent inhibition | Potent inhibition[8] |
| LLY-283 | MCF7 (Breast Cancer) | 25 | 46 (A375 Melanoma)[5] |
| MRTX1719 | HCT116 MTAPdel (Colon Cancer) | >70-fold selective vs WT | >70-fold selective vs WT[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| GSK3326595 | Z-138 (Lymphoma) | 100 mg/kg BID, oral | 106% Tumor Growth Inhibition[9] |
| JNJ-64619178 | Various solid and hematologic models | Oral, once-daily or intermittent | Efficient tumor growth inhibition and regression |
| LLY-283 | Mouse xenografts | Oral | Antitumor activity observed[3][4] |
| MRTX1719 | LU99 (Lung Cancer, MTAPdel) | 100 mg/kg QD, oral | Dose-dependent tumor growth inhibition[6] |
Delving Deeper: Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for assessing novel PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Caption: Workflow for evaluating a novel PRMT5 inhibitor.
Caption: Logical framework for comparing PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Protocol 1: Biochemical PRMT5 Enzymatic Assay (IC50 Determination)
This assay quantifies the direct inhibition of the PRMT5/MEP50 enzyme complex's methyltransferase activity.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate by the PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate (e.g., H4 (1-15)-Biotin)
-
³H-SAM
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)
-
FlashPlate or filter-based assay system
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme, the histone peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of non-radiolabeled SAM or by washing).
-
Detect the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT5 activity by 50%, by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Symmetric Dimethylarginine (sDMA) Inhibition Assay (Western Blot)
This assay assesses the on-target effect of the inhibitor within a cellular context by measuring the levels of a direct downstream marker of PRMT5 activity.
-
Principle: Western blotting is used to detect the levels of symmetrically dimethylated proteins, such as SmD3 or total sDMA, in cell lysates after treatment with a PRMT5 inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., Granta-519)
-
Complete cell culture medium
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-sDMA (e.g., SYM10), anti-SmD3me2s, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the IC50 for sDMA inhibition.[11]
-
Protocol 3: Cell Proliferation Assay (MTS/MTT or CellTiter-Glo)
This assay determines the effect of a PRMT5 inhibitor on the growth and viability of cancer cells.
-
Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well clear or opaque-walled plates
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 to 120 hours).[13]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC50 or EC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 4: In Vivo Xenograft Model Efficacy Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the PRMT5 inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Compound Administration: Administer the PRMT5 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[14]
-
Monitoring and Measurement:
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
-
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRMT5 Inhibitors: GSK3326595 vs. a Novel Tetrahydroisoquinoline Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: the clinical-stage compound GSK3326595 and a more recent, highly potent tetrahydroisoquinoline (THIQ) derivative, referred to as Compound 20 in recent literature. Due to the limited public information on a compound specifically designated "Prmt5-IN-43," this guide will leverage the available comparative data for Compound 20 as a next-generation analog to GSK3326595, offering valuable insights into the evolution of PRMT5 inhibitor development.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for GSK3326595 and Compound 20, highlighting the superior biochemical potency of the novel inhibitor.
| Parameter | GSK3326595 | Compound 20 | Reference |
| Biochemical IC50 | 9.2 nM | 4.2 nM | [1] |
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
Compound 20 demonstrates a more than two-fold increase in potency in inhibiting PRMT5 enzymatic activity compared to GSK3326595.[1] This was determined using a standard biochemical assay that measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
GSK3326595 is a potent inhibitor of the PRMT5/MEP50 complex with a reported IC50 of 6.2 nM.[2] Its inhibitory activity is enhanced with longer preincubation times, which is consistent with a slow-binding mechanism that is uncompetitive with SAM.[3] The Ki*app values for GSK3326595 against various peptide substrates, including those derived from H2A, SmD3, FUBP1, and HNRNPH1, are all in the low nanomolar range, indicating broad and potent inhibition of PRMT5's methyltransferase activity.[2][3]
Cellular Activity: Proliferation and Target Engagement
In cellular assays, both compounds have demonstrated potent anti-proliferative effects in various cancer cell lines. GSK3326595 has been shown to inhibit the growth of several lymphoma and breast cancer cell lines.[4] It also induces the alternative splicing of MDM4 and increases p53 and p21 protein levels in a concentration-dependent manner in Z-138 cells.[4][] Compound 20 has also shown high anti-proliferative effects on MV-4-11 and MDA-MB-468 tumor cells.[1]
The PRMT5 Signaling Landscape
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene expression, RNA splicing, DNA damage repair, and signal transduction.[6][8] The dysregulation of PRMT5 activity is a common feature in many cancers, making it a compelling therapeutic target.[8][9] Inhibition of PRMT5, as achieved by GSK3326595 and Compound 20, can lead to the reactivation of tumor suppressor pathways and the suppression of oncogenic signaling.[][9]
Caption: A simplified diagram of the PRMT5 signaling pathway and the point of inhibition by small molecules.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used to evaluate the efficacy of PRMT5 inhibitors.
Biochemical IC50 Determination
This assay directly measures the inhibition of the PRMT5/MEP50 enzyme complex's methyltransferase activity.
-
Reagents: Recombinant human PRMT5/MEP50 complex, a methyltransferase-Glo (MT-Glo) assay kit, S-adenosylmethionine (SAM), a substrate peptide (e.g., derived from histone H4), and the test inhibitor.[7]
-
Procedure:
-
The PRMT5/MEP50 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The methyltransferase reaction is initiated by the addition of SAM and the peptide substrate.
-
After a defined incubation period, the MT-Glo reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of S-adenosyl-homocysteine (SAH) produced.
-
-
Data Analysis: The luminescent signal is measured using a luminometer. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitor on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the PRMT5 inhibitor and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[6]
-
Add MTS reagent to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[6]
Western Blotting for Symmetric Dimethylarginine (SDMA)
This assay measures the in-cell target engagement of the PRMT5 inhibitor by quantifying the reduction in global SDMA levels.
-
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Harvest and lyse the cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with a primary antibody specific for SDMA.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[6]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control to determine the relative reduction in SDMA levels.[9]
Caption: A general workflow for the preclinical evaluation of PRMT5 inhibitors.
Conclusion
Both GSK3326595 and the newer generation of THIQ derivatives like Compound 20 are potent and selective inhibitors of PRMT5 with significant anti-cancer activity. The available data suggests that continued optimization of the THIQ scaffold, as exemplified by Compound 20, can lead to inhibitors with enhanced biochemical potency. This head-to-head comparison underscores the rapid progress in the field of PRMT5-targeted therapies and provides a valuable framework for researchers working on the next generation of epigenetic modulators.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of PRMT5 Inhibitors: JNJ-64619178 and Prmt5-IN-43
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer. This guide provides a comparative overview of two small molecule inhibitors of PRMT5: JNJ-64619178 (Onametostat), a clinical-stage compound, and Prmt5-IN-43, a research compound.
It is important to note that while extensive preclinical and clinical data for JNJ-64619178 are publicly available and detailed in this guide, a comparable level of experimental data for this compound is not available in the public domain. This compound is documented as a PRMT5 inhibitor available for research use, but its biochemical potency, cellular activity, pharmacokinetic profile, and in vivo efficacy have not been published in peer-reviewed literature.
Therefore, this guide will provide a comprehensive review of the available data for JNJ-64619178, alongside general methodologies for evaluating PRMT5 inhibitors, to serve as a valuable resource for the scientific community.
JNJ-64619178: A Detailed Profile
JNJ-64619178 is a potent, selective, and orally bioavailable inhibitor of PRMT5 currently under clinical investigation for the treatment of various solid tumors and non-Hodgkin's lymphoma.[1][2] It exhibits a unique mechanism of action, binding to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition.[3][4]
Data Presentation
The following tables summarize the key quantitative data for JNJ-64619178.
Table 1: Biochemical and Cellular Potency of JNJ-64619178
| Parameter | Value | Cell Line/Assay Conditions |
| Biochemical IC50 | 0.14 nM | PRMT5/MEP50 complex, RapidFire Mass Spectrometry |
| Cellular Antiproliferative IC50 | 0.08 nM to >100 nM | Panel of cancer cell lines |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical Pharmacokinetic Profile of JNJ-64619178 in Mice
| Parameter | Value | Dosing |
| Clearance | 6.6 mL/min/kg | 2.5 mg/kg Intravenous |
| Oral Bioavailability | 36% | 10 mg/kg Oral |
Table 3: Clinical Pharmacokinetic Profile of JNJ-64619178 in Humans
| Parameter | Value Range | Dosing Schedule |
| Terminal Half-life | 64.3 to 84.1 hours | Across all dose levels in a Phase 1 study |
Table 4: In Vivo Efficacy of JNJ-64619178 in Xenograft Models
| Cancer Model | Dosing | Outcome |
| Small Cell Lung Cancer (SCLC) | 1 to 10 mg/kg, once daily, oral | Up to 99% tumor growth inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | 1 to 10 mg/kg, once daily, oral | Significant tumor growth inhibition |
| Acute Myeloid Leukemia (AML) | 1 to 10 mg/kg, once daily, oral | Significant tumor growth inhibition |
| Non-Hodgkin Lymphoma | 1 to 10 mg/kg, once daily, oral | Significant tumor growth inhibition |
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways.[5] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: PRMT5 signaling pathway and the point of inhibition by JNJ-64619178.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PRMT5 inhibitors.
Biochemical IC50 Determination (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex by measuring the formation of the reaction product.
-
Reaction Setup: A reaction mixture is prepared containing the purified PRMT5/MEP50 enzyme complex, a peptide substrate (e.g., a fragment of histone H4), and the methyl donor S-adenosylmethionine (SAM).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., JNJ-64619178) are added to the reaction mixture. A control with no inhibitor (vehicle only) is included.
-
Incubation: The reaction is incubated at a controlled temperature for a specific time to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped by adding a quenching solution.
-
Detection: The amount of methylated peptide product is quantified using RapidFire mass spectrometry.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable equation.
Cellular Antiproliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PRMT5 inhibitor or vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that quantifies the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated cells. The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Treatment: Mice are randomized into groups and treated with the PRMT5 inhibitor (e.g., via oral gavage) or a vehicle control on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: A representative experimental workflow for the preclinical to clinical development of a PRMT5 inhibitor.
Conclusion
JNJ-64619178 is a well-characterized, potent, and selective PRMT5 inhibitor with demonstrated preclinical and clinical activity.[1][2][6] The extensive publicly available data for JNJ-64619178 provides a strong foundation for understanding its therapeutic potential and serves as a benchmark for the development of new PRMT5 inhibitors.
In contrast, this compound remains a research tool with no publicly available data to support a meaningful comparison of its performance. Researchers interested in utilizing this compound should be aware of this data gap and may need to conduct their own comprehensive characterization to establish its properties. This guide highlights the importance of data transparency and the availability of robust experimental evidence in the scientific evaluation of therapeutic agents.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Confirming Prmt5-IN-43 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Prmt5-IN-43, a known Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. It is designed to offer an objective overview of various experimental approaches, supported by detailed protocols and comparative data for alternative PRMT5 inhibitors where specific data for this compound is not publicly available.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in the regulation of diverse cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.
This compound, also identified as compound 4A, is a small molecule inhibitor of PRMT5.[1][2][3] Confirming that such inhibitors reach and interact with their intended target within the complex cellular environment is a crucial step in drug development. This guide outlines several established methods for verifying the target engagement of PRMT5 inhibitors like this compound.
Comparative Analysis of Target Engagement Methods
Several robust techniques can be employed to confirm that this compound engages with PRMT5 in a cellular context. The choice of method often depends on the specific research question, available resources, and desired throughput. The following table summarizes key methodologies and their characteristics.
| Method | Principle | Throughput | Key Readout | Notes |
| Western Blot (sDMA) | Immunodetection of global or substrate-specific symmetric dimethylarginine (sDMA) levels. A decrease in sDMA indicates PRMT5 inhibition. | Low to Medium | Change in sDMA band intensity | A direct and widely used method to assess the functional consequence of PRMT5 inhibition. |
| AlphaLISA | Proximity-based immunoassay measuring the methylation of a biotinylated histone peptide by PRMT5. | High | Luminescent signal | Highly sensitive and suitable for high-throughput screening of inhibitors. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PRMT5 fusion protein and a fluorescent tracer. Inhibition of BRET signal by a compound indicates target binding. | High | BRET ratio | Allows for real-time measurement of target engagement in living cells. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of PRMT5 upon ligand binding. Increased thermal stability indicates target engagement. | Medium | Amount of soluble PRMT5 at different temperatures | A label-free method to confirm direct binding of the compound to the target protein in a cellular environment. |
Quantitative Comparison of PRMT5 Inhibitors
| Inhibitor | Biochemical IC50 (PRMT5/MEP50) | Cellular sDMA IC50 | Cell Proliferation IC50 | Reference |
| GSK3326595 | ~6 nM | ~25 nM (Z-138 cells) | ~10 nM (Z-138 cells) | [4] |
| EPZ015666 | ~22 nM | ~1 µM (Z-138 cells) | ~5 µM (Z-138 cells) | |
| LLY-283 | ~1 nM | ~50 nM (HCT116 cells) | ~100 nM (HCT116 cells) | |
| MRTX1719 (MTA-cooperative) | ~0.02 nM (with MTA) | ~12 nM (HCT116 MTAPdel) | ~12 nM (HCT116 MTAPdel) | |
| This compound (Compound 4A) | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol allows for the qualitative or semi-quantitative assessment of global sDMA levels in cells following treatment with a PRMT5 inhibitor.
a. Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pan-sDMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize sDMA signal to a loading control like β-actin or GAPDH.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput assay quantifies PRMT5 activity by measuring the methylation of a biotinylated substrate.
a. Reagents and Setup:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20).
-
Use recombinant PRMT5/MEP50 complex, a biotinylated histone H4 peptide substrate, S-adenosylmethionine (SAM), and an anti-sDMA antibody conjugated to AlphaLISA acceptor beads. Streptavidin-coated donor beads are also required.
b. Assay Procedure:
-
Add varying concentrations of this compound and a vehicle control to the wells of a 384-well plate.
-
Add the PRMT5/MEP50 enzyme and incubate for 15 minutes.
-
Initiate the reaction by adding a mixture of the biotinylated H4 peptide and SAM.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and add the anti-sDMA acceptor beads.
-
Add the streptavidin donor beads under subdued light.
-
Incubate for 1 hour in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of an inhibitor to PRMT5.
a. Cell Preparation:
-
Co-transfect HEK293T cells with a NanoLuc®-PRMT5 fusion vector and a WDR77 (MEP50) expression vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
b. Assay Procedure:
-
Add the NanoBRET® tracer specific for PRMT5 to the cells.
-
Add varying concentrations of this compound or a vehicle control.
-
Add the NanoLuc® substrate (furimazine).
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the thermal stabilization of PRMT5 upon inhibitor binding.
a. Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
b. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PRMT5 in each sample by Western blotting.
-
Plot the amount of soluble PRMT5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
References
A Comparative Guide to PRMT5 Inhibitors: Evaluating Rescue Experiments with PRMT5 Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the efficacy of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, using the hypothetical compound Prmt5-IN-43 as a placeholder. As no public data currently exists for "this compound," this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison against established PRMT5 inhibitors. The focus is on interpreting rescue experiments involving PRMT5 overexpression, a critical step in validating on-target activity.
The Role of PRMT5 in Cellular Processes
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in a variety of cellular functions, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[3][4][5] Dysregulation and overexpression of PRMT5 have been implicated in numerous cancers, making it an attractive therapeutic target in oncology.[6][7][8][9]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors have been developed with diverse mechanisms of action. They primarily target the S-adenosylmethionine (SAM) cofactor binding site, the substrate-binding site, or form covalent bonds with the enzyme.[10] A newer class of inhibitors exhibits cooperativity with the endogenous PRMT5 inhibitor, methylthioadenosine (MTA), showing selectivity for cancer cells with MTAP deletions.[6][10] Validating that the cellular effects of a novel inhibitor are due to the specific inhibition of PRMT5 is paramount. A PRMT5 overexpression rescue experiment is a gold-standard method for this validation.
Comparative Data for PRMT5 Inhibitors
A thorough comparison of a novel PRMT5 inhibitor like this compound with existing alternatives requires a range of quantitative data. The following tables provide a template for presenting such data, with representative information for known inhibitors included for illustrative purposes.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| This compound | - | [Data to be determined] | [Data to be determined] |
| GSK3326595 | Pemrametostat | Substrate-competitive, SAM-uncompetitive | 6.0 - 19.7 nM[10] |
| JNJ-64619178 | Onametostat | SAM-competitive | < 1 nM[10] |
| EPZ015666 | - | SAM-competitive | 22 nM |
| LLY-283 | - | SAM-competitive | [Data not publicly available] |
| MRTX1719 | - | MTA-cooperative | [Data not publicly available] |
| Prmt5-IN-11 | Cmpd. 11 | Covalent | 26 nM[10] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 |
| This compound | [e.g., MCF-7] | [Data to be determined] | [Data to be determined] |
| GSK3326595 | [e.g., Z-138] | 12 nM | 8 nM |
| JNJ-64619178 | [e.g., A375] | 1.1 nM | 2.1 nM |
| EPZ015666 | [e.g., L363] | 90 nM | 110 nM |
PRMT5 Signaling Pathway and Inhibition
The following diagram illustrates a simplified PRMT5 signaling pathway and the mechanism by which inhibitors can disrupt its function, leading to downstream effects on gene regulation and cell survival.
Caption: PRMT5 signaling pathway and mechanism of inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
PRMT5 Overexpression Rescue Experiment
Principle: This experiment aims to demonstrate that the anti-proliferative or cytotoxic effects of an inhibitor are specifically due to its action on PRMT5. By overexpressing PRMT5, the increased concentration of the target enzyme is expected to overcome the inhibitory effect, thus "rescuing" the cells from the inhibitor's effects.
Protocol:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to PRMT5 inhibition.
-
Vector Construction: Clone the full-length human PRMT5 cDNA into a suitable mammalian expression vector (e.g., pCDNA3.1). An empty vector will serve as a control.
-
Transfection: Transfect the sensitive cell line with either the PRMT5 expression vector or the empty vector control.
-
Selection and Verification: Select for stably transfected cells (e.g., using G418). Verify PRMT5 overexpression via Western blot analysis.
-
Inhibitor Treatment: Treat both the PRMT5-overexpressing and control cell lines with a dose range of this compound.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as CellTiter-Glo®.
-
Data Analysis: Compare the dose-response curves and IC50 values between the PRMT5-overexpressing and control cells. A significant rightward shift in the dose-response curve for the overexpressing cells indicates a successful rescue.
In Vitro PRMT5 Enzymatic Assay
Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a histone H4 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and capture the radiolabeled peptide on a filter plate.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Symmetric Di-Methyl Arginine (sDMA) Assay
Principle: This assay measures the on-target effect of the inhibitor within a cellular context by quantifying the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 activity.
Protocol:
-
Cell Treatment: Treat the chosen cell line with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting using a primary antibody specific for sDMA-modified proteins. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the concentration-dependent reduction in global sDMA levels.
-
Data Analysis: Calculate the IC50 value for sDMA inhibition.
Experimental Workflow for Rescue Experiment
The following diagram outlines the workflow for a typical PRMT5 overexpression rescue experiment.
Caption: Workflow for a PRMT5 overexpression rescue experiment.
Logical Relationship of Rescue Experiment
This diagram illustrates the logical basis of the PRMT5 overexpression rescue experiment.
Caption: Logical framework of a PRMT5 rescue experiment.
By following this structured approach, researchers can effectively evaluate novel PRMT5 inhibitors like "this compound", robustly validate their mechanism of action, and objectively compare their performance against existing alternatives in the field. This systematic methodology is essential for the advancement of potent and specific PRMT5-targeted therapies.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 8. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 facilitates angiogenesis and EMT via HIF-1α/VEGFR/Akt signaling axis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of PRMT5 Inhibitors Across Diverse Cancer Cell Lines: A Guide for Researchers
For the purposes of this guide, and due to the lack of publicly available data for a compound specifically named "Prmt5-IN-43," we will utilize data from well-characterized, potent, and selective PRMT5 inhibitors as representative examples. The principles, protocols, and comparative data presented here are broadly applicable to the evaluation of novel PRMT5 inhibitors.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of both histone and non-histone proteins, PRMT5 plays a crucial role in a variety of cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is linked to poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[1] This guide provides a comparative overview of the efficacy of several key PRMT5 inhibitors across different cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The in vitro efficacy of PRMT5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell proliferation) by 50%. The following tables summarize the IC50 values for several representative PRMT5 inhibitors in a panel of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference/Notes |
| GSK3326595 | HCT116 (MTAP WT) | Colorectal Carcinoma | 200 | 10-day viability assay.[2] |
| HCT116 (MTAP-deleted) | Colorectal Carcinoma | 164 | 10-day viability assay.[2] | |
| MRTX1719 | MC38 (MTAP WT) | Colon Adenocarcinoma | >1000 | MTA-cooperative inhibitor.[2] |
| MC38 (MTAP-deleted) | Colon Adenocarcinoma | <10 | MTA-cooperative inhibitor.[2] | |
| B16 (MTAP WT) | Melanoma | >1000 | MTA-cooperative inhibitor.[2] | |
| B16 (MTAP-deleted) | Melanoma | <10 | MTA-cooperative inhibitor.[2] | |
| C220 | ES-2 | Ovarian Cancer | 3-18 | High baseline sensitivity.[3] |
| OVCAR-3 | Ovarian Cancer | 3-18 | High baseline sensitivity.[3] | |
| OVCAR-4 | Ovarian Cancer | 3-18 | High baseline sensitivity.[3] | |
| OVCAR-5 | Ovarian Cancer | 3-18 | High baseline sensitivity.[3] | |
| Compound 17 | LNCaP | Prostate Cancer | 430 | PRMT5:MEP50 protein-protein interaction inhibitor.[4] |
| A549 | Non-Small Cell Lung Cancer | <450 | [4] | |
| HLCL61 | MT-2, HUT102 (HTLV-1 infected) | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM | [5] |
| KOB, SU9T-01, KK1, SO4, ED (ATL) | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM | [5] | |
| Jurkat, MOLT4, MKB1 (T-ALL) | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 µM | [5] |
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are methodologies for key experiments commonly used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTT-based)
This assay is designed to assess the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
PRMT5 inhibitor (e.g., this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to detect changes in the levels of SDMA, a direct marker of PRMT5 activity, following treatment with an inhibitor.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to a loading control.[6]
Signaling Pathways and Visualizations
PRMT5 inhibitors exert their effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.
Caption: PRMT5 signaling pathway and point of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Caption: Logical framework for comparing PRMT5 inhibitors.
References
Validating PRMT5 Inhibition: A Comparative Guide Using CRISPR-Cas9 Knockout
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for validating the on-target effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While the specific compound Prmt5-IN-43 was requested, a comprehensive search of available scientific literature and databases did not yield specific experimental data for its validation using CRISPR-Cas9 knockout of PRMT5.
To fulfill the core requirements of this request, we will use a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (Pemrametostat) , as a representative example. The methodologies and data presentation formats provided herein can be directly adapted for the validation of any novel PRMT5 inhibitor, including this compound, once experimental data becomes available.
The primary method for validating a targeted inhibitor is to compare its phenotypic and molecular effects to the genetic knockout of its intended target. If the inhibitor is specific, its effects should phenocopy the genetic knockout. This guide outlines the necessary experiments, data, and visualizations to support such a validation.
Comparison of Pharmacological Inhibition vs. Genetic Knockout of PRMT5
The central hypothesis for validating a PRMT5 inhibitor is that treatment of cells with the inhibitor will produce the same biological consequences as deleting the PRMT5 gene. Key readouts for this comparison include the reduction of symmetric dimethylarginine (SDMA) marks on substrate proteins and the impact on cell viability.
Data Presentation
Table 1: Comparison of GSK3326595 and PRMT5 Knockout on Cellular SDMA Levels
| Cell Line | Treatment | SDMA Inhibition (IC50/EC50) | Fold Change vs. Control | Reference |
| Z-138 (Mantle Cell Lymphoma) | GSK3326595 | ~10 nM (EC50) | >90% reduction | [1] |
| Variety of Cell Lines | PRMT5 Knockdown (siRNA) | Not Applicable | Significant decrease | [2] |
Table 2: Comparison of GSK3326595 and PRMT5 Knockout on Cell Proliferation
| Cell Line | Treatment | Proliferation Inhibition (IC50) | Phenotype | Reference |
| Z-138 (Mantle Cell Lymphoma) | GSK3326595 | ~20 nM | G1 cell cycle arrest, Apoptosis | [1] |
| SET2 (Myeloproliferative Neoplasm) | PRMT5 Knockout (CRISPR) | Not Applicable | Reduced cell fitness/proliferation | [3] |
| Laryngeal Carcinoma Cells | PRMT5 Knockdown (shRNA) | Not Applicable | Decreased cell viability, G1 arrest | [4] |
| Glioblastoma Cell Lines | PRMT5 Knockdown (shRNA) | Not Applicable | Cell cycle arrest, Apoptosis | [5] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PRMT5
This protocol describes the generation of a stable PRMT5 knockout cell line.
Materials:
-
Lentiviral vector expressing Cas9 and a puromycin (B1679871) resistance gene (e.g., lentiCRISPRv2).
-
sgRNA sequences targeting PRMT5 (at least two independent sgRNAs should be used to control for off-target effects).
-
HEK293T cells for lentivirus production.
-
Target cancer cell line.
-
Polybrene.
-
Puromycin.
-
Antibodies for PRMT5 and a loading control (e.g., Actin) for Western blot.
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting an early exon of the PRMT5 gene. Clone the sgRNA oligonucleotides into the lentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgPRMT5 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: Expand the puromycin-resistant cells and validate the knockout of PRMT5 at the protein level using Western blot analysis. Single-cell cloning may be necessary to isolate a pure knockout population.
Western Blot for PRMT5 and SDMA
This protocol is for assessing the levels of PRMT5 protein and the global levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.[1][6]
Materials:
-
Cell lysates from wild-type, PRMT5 knockout, and inhibitor-treated cells.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Primary antibodies: anti-PRMT5, anti-pan-SDMA, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to the loading control.
Cell Viability Assay
This protocol measures the effect of PRMT5 inhibition or knockout on cell proliferation.
Materials:
-
Wild-type and PRMT5 knockout cells.
-
PRMT5 inhibitor (e.g., GSK3326595).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8).[4][7]
Procedure:
-
Cell Seeding: Seed wild-type and PRMT5 knockout cells into 96-well plates at an appropriate density.
-
Inhibitor Treatment (for wild-type cells): Add a serial dilution of the PRMT5 inhibitor to the wells containing wild-type cells. Include a DMSO-treated control.
-
Incubation: Incubate the plates for a period of 3 to 6 days.[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the control wells and plot the dose-response curve for the inhibitor to determine the IC50 value. Compare the viability of the knockout cells to the wild-type control.
Mandatory Visualization
Below are diagrams illustrating the PRMT5 signaling context and the experimental workflow for inhibitor validation.
Caption: PRMT5 signaling pathways involved in cancer.
Caption: Workflow for PRMT5 inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PRMT5 Inhibitors in Drug-Resistant Cancer Models
A detailed guide for researchers on the performance of Prmt5-IN-43 and alternative PRMT5 inhibitors, featuring supporting experimental data and protocols.
The landscape of cancer therapy is continually evolving, with a growing focus on epigenetic targets to overcome drug resistance. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in tumorigenesis and a promising therapeutic target. Its inhibition has shown potential in circumventing resistance to conventional cancer treatments. This guide provides a comparative analysis of a panel of PRMT5 inhibitors, with a focus on their activity in drug-resistant cancer models. Due to the limited public data on "this compound," this guide will focus on the closely related and well-documented inhibitor WX2-43 , alongside other significant PRMT5 inhibitors: GSK3326595 , MRTX1719 , PRT543 , and EPZ015666 .
Performance Comparison of PRMT5 Inhibitors
The following tables summarize the quantitative data on the efficacy of various PRMT5 inhibitors in different cancer models. These inhibitors exhibit distinct mechanisms of action and varying degrees of potency, providing a range of options for researchers targeting PRMT5.
| Inhibitor | Cancer Model | IC50 (nM) | Efficacy in Drug-Resistant Models | Mechanism of Action | Reference |
| WX2-43 | Triple-Negative Breast Cancer (TNBC) | Not specified | Suppresses tumor progression in TNBC models. | Inhibits PRMT5-KLF4 interaction, leading to KLF4 degradation.[1][2] | [1][2] |
| GSK3326595 | Solid Tumors, Non-Hodgkin Lymphoma, Myeloid Malignancies | 9.2 (Enzymatic) | Modest antitumor activity as monotherapy.[3] Combination with chloroquine (B1663885) enhances cell death in resistant TNBC cells.[] | Reversible, SAM-uncompetitive, peptide-competitive inhibitor.[5] | [][5] |
| MRTX1719 | MTAP-deleted Cancers (NSCLC, Mesothelioma, Pancreatic Cancer, etc.) | >70-fold selectivity for MTAP-deleted cells | Demonstrates significant antitumor activity in MTAP-deleted xenograft models and early clinical responses.[6][7] | MTA-cooperative inhibitor, selectively binds to the PRMT5-MTA complex.[6][8][9] | [6][7][8][9] |
| PRT543 | Solid Tumors, Hematologic Malignancies (ACC, AML, SCLC, Bladder Cancer) | 10.8 (Enzymatic), 10-1000 (Cell-based) | Potent anti-tumor activity in various xenograft models, including those resistant to other targeted therapies.[10][11] | Orally available, potent, and selective PRMT5 inhibitor.[10][11] | [10][11][12] |
| EPZ015666 | MLL-rearranged AML, HTLV-1-transformed T-cell lines | Not specified | Delays disease progression and increases survival in MLL-rearranged AML mouse models.[13] Effective against HTLV-1-transformed T-cell lines in vitro and in vivo.[14] | First-in-class, substrate-competitive PRMT5 inhibitor.[15] | [13][14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of these inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Drug-resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
PRMT5 inhibitors (e.g., WX2-43)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of the PRMT5 inhibitor and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[16]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[17]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[19]
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.[20]
-
Transfer the separated proteins from the gel to a membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[21]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer to maintain protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[22]
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest (bait) to form an antibody-antigen complex.[23]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[24]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[25]
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot to identify the interacting partners (prey).
This guide provides a foundational understanding of the comparative activities of several PRMT5 inhibitors in the context of drug-resistant cancer. The provided data and protocols should serve as a valuable resource for researchers aiming to explore the therapeutic potential of targeting PRMT5 in oncology.
References
- 1. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preludetx.com [preludetx.com]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 15. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. assaygenie.com [assaygenie.com]
- 25. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
A Head-to-Head Comparison: Prmt5-IN-43 versus siRNA Knockdown for PRMT5 Inhibition
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 5 (PRMT5), the choice between a small molecule inhibitor like Prmt5-IN-43 and a genetic approach such as siRNA knockdown is a critical experimental decision. This guide provides an objective comparison of these two methodologies, supported by experimental data, to facilitate the selection of the most appropriate tool for specific research questions.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases due to its central role in regulating gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways. Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools to probe PRMT5 function, each with distinct mechanisms of action, advantages, and limitations. While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from well-characterized PRMT5 inhibitors that share a similar mechanism of action to provide a comprehensive overview.
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their mode of inhibiting PRMT5 function.
-
This compound (and other small molecule inhibitors): These are chemical compounds that directly bind to the PRMT5 enzyme, typically in the S-adenosylmethionine (SAM) binding pocket, and block its catalytic activity. This prevents the transfer of methyl groups to its various substrates, including histones and non-histone proteins. The inhibition is often rapid and reversible, allowing for precise temporal control of PRMT5 enzymatic function.
-
siRNA Knockdown: This genetic approach operates at the post-transcriptional level. Small interfering RNA (siRNA) molecules, designed to be complementary to the PRMT5 messenger RNA (mRNA), are introduced into cells. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the PRMT5 mRNA. This prevents the synthesis of new PRMT5 protein, leading to a depletion of the total cellular pool of the enzyme. The effect is typically slower to manifest and can be transient.
Quantitative Comparison of this compound and siRNA Knockdown
The following table summarizes quantitative data from various studies to illustrate the efficacy of PRMT5 inhibition through both small molecules and siRNA. It is important to note that direct side-by-side comparisons in the same study are rare, and thus the data is compiled from different experiments and cell lines.
| Parameter | Prmt5 Inhibitor (Compound) | Result | PRMT5 siRNA Knockdown | Result | Cell Line(s) |
| Cell Viability | PPI Inhibitor | IC50 of 430 nM (72h)[1] | shRNA | Significant decrease in proliferation[2] | LNCaP |
| EPZ015666 | Dose-dependent increase in apoptosis[3][4] | siRNA | Increased apoptosis[5] | SLB-1, ATL-ED | |
| JNJ-64619178 | Potent anti-proliferative activity[6][7] | shRNA | Reduced cellular proliferation[3][4] | Various cancer cell lines | |
| sDMA Levels | PPI Inhibitor | 65% reduction in global H4R3me2s[1] | siRNA | Significant reduction in global sDMA levels[1] | LNCaP, U251, PSN1, MDA-MB-231 |
| EPZ015666 | Inhibition of sDMA[8] | Not specified | Not specified | Not specified | |
| Cell Cycle | Not specified | G1 phase accumulation[1] | shRNA | Increase in G1 fraction[2] | Not specified, HCC cells |
| Gene Expression | GSK3326595 | More extensive changes than CDK4/6 inhibition[9] | Not specified | Not specified | Melanoma cell lines |
| STAT3 Signaling | EPZ015666/GSK591 | Dampens STAT3 activation[10] | siRNA/shRNA | Profoundly reduced STAT3 phosphorylation[10] | A549, H358, MCF10A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Protocol 1: PRMT5 Inhibition with a Small Molecule Inhibitor (e.g., this compound)
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the PRMT5 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the PRMT5 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for PRMT5 substrates (e.g., sDMA), or cell cycle analysis by flow cytometry.
Protocol 2: PRMT5 Knockdown using siRNA
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute PRMT5-targeting siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The duration will depend on the cell type and the time required to achieve optimal protein knockdown.
-
Endpoint Analysis: Harvest cells to verify knockdown efficiency by qRT-PCR (for mRNA levels) and western blotting (for protein levels). Perform functional assays as described in Protocol 1 to assess the phenotypic consequences of PRMT5 depletion.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Comparative experimental workflows for this compound and siRNA knockdown.
Caption: The PRMT5 signaling pathway and points of intervention.
Conclusion: Choosing the Right Tool for the Job
The decision to use a small molecule inhibitor like this compound or siRNA knockdown depends on the specific experimental goals.
-
Small molecule inhibitors are ideal for studies requiring rapid and reversible inhibition of PRMT5's enzymatic activity. They are well-suited for high-throughput screening, dose-response studies, and are essential for preclinical development due to their drug-like properties.
-
siRNA knockdown offers a highly specific method to study the effects of depleting the entire PRMT5 protein pool. This can be particularly useful for validating the on-target effects of a small molecule inhibitor and for dissecting potential non-catalytic functions of PRMT5.
Ultimately, a comprehensive research strategy often benefits from the complementary use of both approaches to validate findings and gain a deeper understanding of PRMT5's role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein arginine methyltransferase 5 inhibits human hepatocellular carcinoma growth via the downregulation of beta-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma | PLOS One [journals.plos.org]
- 10. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Analysis of PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, focusing on the critical metric of half-maximal inhibitory concentration (IC50). While specific data for Prmt5-IN-43 is not publicly available, this guide presents a template for its evaluation against other known PRMT5 inhibitors, supported by experimental data and detailed methodologies.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in oncology, due to its central role in cellular processes such as gene expression, mRNA splicing, and signal transduction.[1] The development of small molecule inhibitors targeting PRMT5 is a key focus in epigenetic drug discovery.[2] A critical step in the preclinical assessment of these inhibitors is the determination and comparison of their IC50 values, which quantify the concentration of an inhibitor required to reduce a specific biological activity by half.
Comparative Potency of PRMT5 Inhibitors: A Data-Driven Overview
The potency of PRMT5 inhibitors can vary significantly depending on the assay format and the cellular context. Biochemical assays directly measure the inhibition of the PRMT5/MEP50 enzyme complex, while cellular assays assess the inhibitor's effect on cell viability or specific cellular markers of PRMT5 activity.[3][4] The following table summarizes IC50 values for several known PRMT5 inhibitors, providing a benchmark for comparison.
| Inhibitor | Assay Type | Substrate/Cell Line | IC50 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| JNJ-64619178 | Biochemical | Recombinant PRMT5/MEP50 | 0.33 µM[4] |
| JNJ-64619178 | Cellular (Viability) | MV4-11 (AML) | 25.73 µM[4] |
| CMP5 | Cellular (Viability) | ATL patient cells | 23.94–33.12 µM[5] |
| HLCL61 | Cellular (Viability) | ATL patient cells | 2.33–42.71 µM[5] |
| Compound 17 | Cellular (Viability) | LNCaP (Prostate Cancer) | 0.43 µM[6][7] |
| Compound 17 | Cellular (Viability) | A549 (Lung Cancer) | <0.5 µM[6] |
| EPZ015666 | Biochemical | Recombinant PRMT5/MEP50 | 30 ± 3 nM[8] |
| Degrader 15 | Biochemical | Recombinant PRMT5/MEP50 | 18 ± 1 nM[8] |
Understanding the Underlying Biology: The PRMT5 Signaling Pathway
PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This modification plays a crucial role in regulating gene expression, RNA processing, and other fundamental cellular functions. Dysregulation of PRMT5 activity has been implicated in the development and progression of various cancers. The following diagram illustrates a simplified PRMT5 signaling pathway and highlights the point of intervention for small molecule inhibitors.
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 values are contingent on well-defined experimental protocols. Below are detailed methodologies for key biochemical and cellular assays used to evaluate PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay
This assay directly measures the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory effect of test compounds.[4]
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone peptide substrate by the PRMT5/MEP50 enzyme. The inhibition of this process by a test compound is measured.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., H4-R3) as a substrate
-
S-adenosylmethionine (SAM), potentially radiolabeled (e.g., ³H-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Detection reagents (e.g., scintillation fluid for radioactive assays, or specific antibodies for methylated substrate in non-radioactive formats like AlphaLISA)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction.
-
Detect the amount of methylated substrate or the byproduct S-adenosylhomocysteine (SAH).
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.[6][9]
Principle: Cell viability is determined by measuring a parameter indicative of metabolically active cells, such as the reduction of MTT to formazan (B1609692) or the quantification of ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
Cellular Target Engagement Assay (In-Cell Western Blot)
This assay measures the in-cell activity of a PRMT5 inhibitor by quantifying the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[10]
Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for SDMA to determine the extent of PRMT5 inhibition.
Materials:
-
Cancer cell line
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Antibodies: primary antibody against SDMA and a loading control (e.g., β-actin or total protein), and a corresponding secondary antibody.
-
SDS-PAGE and Western blot equipment and reagents.
Procedure:
-
Treat cells with various concentrations of the test inhibitor for a specified duration.
-
Harvest and lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against SDMA and a loading control.
-
Incubate with a suitable secondary antibody.
-
Visualize the protein bands and quantify their intensity.
-
Normalize the SDMA signal to the loading control and determine the IC50 value.
Experimental Workflow for PRMT5 Inhibitor Evaluation
The systematic evaluation of a novel PRMT5 inhibitor involves a logical progression from biochemical characterization to cellular and in vivo efficacy studies. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: EPZ015666 as a Benchmark for Novel Compounds like Prmt5-IN-43
A comprehensive review of publicly available scientific literature and databases did not yield specific information or experimental data for a compound designated "Prmt5-IN-43." Therefore, a direct head-to-head comparison with the well-characterized PRMT5 inhibitor, EPZ015666, is not feasible at this time.
This guide will proceed by establishing EPZ015666 as a benchmark compound. We will provide a detailed overview of its performance, supported by experimental data and protocols, to serve as a framework for evaluating and comparing novel PRMT5 inhibitors such as this compound, should data become available.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[1][3]
EPZ015666 is a potent and selective small molecule inhibitor of PRMT5.[4] It has been extensively characterized in preclinical studies and serves as a valuable tool for probing PRMT5 biology and a benchmark for the development of new PRMT5-targeted therapies.[4]
Quantitative Data Presentation
The following tables summarize the key in vitro biochemical and cellular activity data for EPZ015666. This data provides a quantitative basis for comparison with other PRMT5 inhibitors.
Table 1: Biochemical and Cellular Potency of EPZ015666
| Parameter | EPZ015666 | This compound |
| Biochemical IC50 vs. PRMT5/MEP50 | 22 nM[4] | Data not available |
| Cellular IC50 (Z-138 Mantle Cell Lymphoma) | Nanomolar range[4] | Data not available |
| Mechanism of Action | Substrate-competitive[5] | Data not available |
| Selectivity | Broad selectivity against other histone methyltransferases[4] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., residues 1-21)
-
[³H]-SAM
-
Test inhibitor (e.g., EPZ015666)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate in the assay buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction, typically by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of SDMA, a specific product of PRMT5 enzymatic activity, on its substrates.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Test inhibitor (e.g., EPZ015666)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture the cells and treat with a dose-range of the test inhibitor for a specified duration (e.g., 72 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on SDMA levels relative to the loading control.
Mandatory Visualizations
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and the point of intervention for inhibitors like EPZ015666.
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for PRMT5 Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
Conclusion and Future Directions
EPZ015666 has demonstrated potent and selective inhibition of PRMT5 in both biochemical and cellular assays, leading to anti-proliferative effects in cancer models.[4] It serves as a robust benchmark for the evaluation of new chemical entities targeting PRMT5.
For a meaningful head-to-head comparison with a novel inhibitor such as this compound, the following data would be essential:
-
Biochemical Potency: The IC50 value against the PRMT5/MEP50 complex.
-
Cellular Activity: Measurement of on-target engagement (e.g., reduction of SDMA levels) and anti-proliferative effects (IC50) in a panel of relevant cancer cell lines.
-
Selectivity: Profiling against a broad panel of other methyltransferases and kinases to determine the specificity of the inhibitor.
-
Mechanism of Action: Determination of whether the inhibitor is competitive with the substrate or the SAM cofactor.
-
In Vivo Efficacy: Evaluation of anti-tumor activity in preclinical cancer models.
The experimental protocols and workflows provided in this guide offer a clear roadmap for generating the necessary data to rigorously compare novel PRMT5 inhibitors against the established benchmark of EPZ015666. As research in this area progresses, such comparative data will be invaluable for advancing the most promising therapeutic candidates into clinical development.
References
- 1. onclive.com [onclive.com]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PRMT5 Inhibitors: A Comparative Guide to Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify and quantify the engagement of a drug candidate with its intended target protein within a cellular environment. This guide provides a comparative assessment of the specificity of PRMT5 inhibitors, with a focus on the principles of CETSA. While specific CETSA data for Prmt5-IN-43 is not publicly available, this guide will compare available data for other prominent PRMT5 inhibitors to illustrate how CETSA is employed to determine target engagement and specificity.
Principles of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein. When a small molecule inhibitor binds to its protein target, the resulting protein-ligand complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells across a range of temperatures, the soluble fraction of the target protein can be quantified, typically by Western blotting. A shift in the protein's melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The magnitude of this thermal shift (ΔTagg) can be used to compare the relative target engagement of different inhibitors.
Comparative Analysis of PRMT5 Inhibitor Specificity
While direct CETSA data for this compound is not available in the public domain, data from other well-characterized PRMT5 inhibitors demonstrate the utility of this assay in assessing target engagement.
Quantitative Data Summary
The following tables summarize key biochemical and cellular data for a selection of PRMT5 inhibitors, including available CETSA data. This allows for a comparative view of their performance.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| This compound (compound 4A) | PRMT5 Inhibitor | Data Not Available |
| GSK3326595 | Substrate-competitive | 6.2 nM |
| JNJ-64619178 | SAM-competitive, pseudo-irreversible | 0.14 nM[1] |
| MRTX1719 | MTA-cooperative | 3.6 nM (in presence of MTA)[2] |
| Compound 20 | Tetrahydroisoquinoline derivative | 4.2 nM |
| 11-9F | Peptide-competitive, MTA-synergistic | 183 nM |
Table 2: Cellular Activity and Target Engagement of PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular Assay | Cellular IC50 / EC50 | CETSA ΔTagg (°C) |
| This compound (compound 4A) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GSK3326595 | Z-138 | sDMA Inhibition | 19 nM | 5.5 |
| JNJ-64619178 | A549 | sDMA Inhibition | 0.25 nM[1] | Data Not Available |
| MRTX1719 | HCT116 (MTAPdel) | sDMA Inhibition | 8 nM[2] | Data Not Available |
| Compound 20 | Z-138 | sDMA Inhibition | 11 nM | 7.2 |
| 11-9F | Breast Cancer Cell Lines | Cell Viability | Single-digit µM | ~2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PRMT5 Inhibitors
This protocol provides a general framework for performing a CETSA experiment to determine the thermal stabilization of PRMT5 upon inhibitor binding.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express PRMT5 (e.g., A549, MCF7) to 70-80% confluency.
-
Treat the cells with the PRMT5 inhibitor at a desired concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
3. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE and Western blot analysis.
-
Perform Western blotting using a primary antibody specific for PRMT5 and a suitable secondary antibody.
5. Data Analysis:
-
Quantify the band intensities for PRMT5 at each temperature point.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tagg), the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the inhibitor-treated sample.
Mandatory Visualizations
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
A Comparative Analysis of PRMT5 Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research has increasingly focused on epigenetic regulators, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a significant therapeutic target.[1][2] PRMT5 is the principal enzyme responsible for symmetric dimethylarginine (SDMA) modification of proteins, a key process in regulating gene expression, mRNA splicing, and signal transduction.[1][3] Overexpression of PRMT5 is linked to poor outcomes in various cancers, including lymphoma, breast, lung, and colorectal cancers, making it a prime candidate for targeted inhibition.[1][4]
Patient-derived xenograft (PDX) models, which involve the direct engraftment of patient tumor fragments into immunocompromised mice, are critical for preclinical validation of new cancer therapies.[5][6][7] These models are known to retain the key histological and genetic features of the original human tumors, offering a more predictive assessment of clinical efficacy compared to traditional cell line-derived xenografts.[6][7][8] This guide provides a comparative overview of the performance of various PRMT5 inhibitors in PDX models, with a focus on supporting experimental data. While specific data for Prmt5-IN-43 in PDX models is not extensively available in public literature, an analysis of other well-documented PRMT5 inhibitors provides a robust framework for comparison.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in several cellular processes that are often dysregulated in cancer.[9] Inhibition of PRMT5 can disrupt these processes, leading to anti-tumor effects such as the induction of apoptosis and inhibition of cell growth.[1] PRMT5 inhibitors primarily act by blocking the enzyme's methyltransferase activity.[1]
Downstream effects of PRMT5 inhibition include:
-
Alteration of mRNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to widespread changes in RNA splicing, which can be detrimental to cancer cells.[4][9]
-
Reactivation of Tumor Suppressor Pathways: PRMT5 can suppress tumor suppressor genes.[10] Its inhibition can lead to the reactivation of pathways like the p53 pathway.[10]
-
Modulation of Oncogenic Signaling: PRMT5 influences several signaling pathways critical for cancer cell proliferation and survival, including the WNT/β-catenin and AKT/GSK3β pathways.[11][12]
dot graph "PRMT5_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes PRMT5 [label="PRMT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histone Proteins\n(H4R3, H3R8)", fillcolor="#F1F3F4"]; NonHistone [label="Non-Histone Proteins\n(e.g., p53, E2F1, Splicing Factors)", fillcolor="#F1F3F4"]; SDMA [label="Symmetric Dimethylarginine\n(sDMA) Modification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcriptional Regulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Splicing [label="mRNA Splicing Fidelity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signal Transduction\n(e.g., WNT, AKT, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TumorSuppressors [label="Tumor Suppressor Genes\n(e.g., p53 targets)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oncogenes [label="Oncogenes\n(e.g., MYC, Cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cancer Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRMT5i [label="PRMT5 Inhibitor\n(e.g., this compound)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PRMT5 -> {Histones, NonHistone} [label=" Catalyzes"]; {Histones, NonHistone} -> SDMA; SDMA -> {Transcription, Splicing, Signaling}; Transcription -> {TumorSuppressors, Oncogenes}; TumorSuppressors -> Apoptosis; Oncogenes -> CellCycle; Splicing -> Proliferation; Signaling -> Proliferation; CellCycle -> Proliferation; PRMT5i -> PRMT5 [arrowhead=tee, style=dashed, color="#EA4335", label=" Inhibits"]; } Caption: PRMT5 signaling and the therapeutic intervention point.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following table summarizes the efficacy of several PRMT5 inhibitors in various PDX models. This data provides a benchmark for evaluating the potential of new inhibitors like this compound.
| Inhibitor | Cancer Type | PDX Model Details | Dosing Regimen | Key Efficacy Readouts |
| GSK3326595 | Mantle Cell Lymphoma (MCL) | PDX from a patient with TP53 mutation.[13] | 100 mg/kg, daily | Significant tumor growth inhibition.[13] |
| GSK3326595 | Mantle Cell Lymphoma (MCL) | PDX from a patient relapsed after CAR T-cell therapy.[13] | 100 mg/kg, daily | Significant tumor growth inhibition.[13] |
| JNJ-64619178 | Solid Tumors | Not specified | Not specified | Demonstrated antitumor activity.[4] |
| PRT382 | Mantle Cell Lymphoma (MCL) | Ibrutinib-resistant PDX model.[3] | Not specified | Significantly decreased disease burden and increased survival.[3] |
| C220 | Pediatric Acute Myeloid Leukemia (KMT2A rearranged) | Three distinct KMT2A rearranged AML PDX models.[14] | 15 mg/kg daily, p.o. (7 days on, 2 days off) for 2-3 cycles.[14] | Significantly prolonged survival and delayed leukemia progression.[14] |
| SKL27969 | Glioblastoma (GBM) | Orthotopic PDX models of GBM.[15] | 50 mg/kg, oral | Favorable brain and tumor penetration; significant target modulation.[15] |
| MRTX1719 | Pancreatic, Lung, Esophageal, Cholangiocarcinoma, Gastric Cancer (MTAP-deleted) | Selected MTAP-deleted CDX and PDX models.[16] | Not specified | Notable antitumor activity, including tumor regression.[16] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are generalized protocols for key experiments in PDX studies.
1. PDX Model Establishment and Drug Administration
-
Tumor Implantation: Fresh tumor tissue from a patient is obtained under sterile conditions.[17] The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NSG or SCID).[17][18] For orthotopic models, the tumor fragments are implanted in the corresponding organ.[6]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).[17] For expansion, the tumor is excised, fragmented, and implanted into new host mice. Early-passage PDXs (typically less than 5 passages) are recommended for studies to maintain fidelity to the original tumor.[17]
-
Drug Administration: Once tumors reach the desired volume, mice are randomized into control and treatment groups. The PRMT5 inhibitor is administered via the specified route (e.g., oral gavage) and schedule. The vehicle used for the control group should be identical to that of the treatment group.
2. Tumor Growth Inhibition (TGI) Assessment
-
Tumor Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using digital calipers.
-
Tumor Volume Calculation: Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
TGI Calculation: Tumor Growth Inhibition is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
3. Western Blot for Target Engagement (sDMA Levels)
-
Sample Preparation: At the end of the study, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (sDMA). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate. The membrane is often stripped and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19]
dot digraph "PDX_Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Patient Tumor\nSample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implant [label="Subcutaneous or\nOrthotopic Implantation\ninto Immunodeficient Mice", fillcolor="#F1F3F4"]; Engraft [label="Tumor Engraftment\n& Growth (F0)", fillcolor="#F1F3F4"]; Expand [label="Model Expansion\n(Passaging F1, F2...)", fillcolor="#F1F3F4"]; Randomize [label="Randomization into\nCohorts (Treatment vs. Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Drug Administration\n(PRMT5 Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Tumor Volume\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Study Endpoint:\nTumor Excision & Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGI [label="Tumor Growth\nInhibition (TGI) Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PD [label="Pharmacodynamic Analysis\n(e.g., Western Blot for sDMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicity Assessment\n(Body Weight, Clinical Signs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Implant; Implant -> Engraft; Engraft -> Expand; Expand -> Randomize; Randomize -> Treat; Treat -> Monitor [style=dashed]; Monitor -> Treat; Monitor -> Endpoint; Endpoint -> {TGI, PD, Tox}; } Caption: A generalized workflow for a PDX-based efficacy study.
Conclusion
The use of patient-derived xenografts provides a powerful platform for the preclinical evaluation of novel cancer therapeutics. The data from various PRMT5 inhibitors tested in PDX models demonstrates the significant anti-tumor potential of targeting this enzyme across a range of malignancies.[1][5] While direct comparative data for this compound is emerging, the established efficacy of compounds like GSK3326595 and JNJ-64619178 in robust PDX models sets a high benchmark. Future studies directly comparing this compound with these agents in well-characterized PDX models will be crucial to defining its therapeutic potential and positioning within the clinical landscape of PRMT5 inhibitors. The continued development of these targeted agents, guided by rigorous preclinical evaluation, holds promise for improving outcomes for patients with cancers characterized by PRMT5 overexpression.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. | Read by QxMD [read.qxmd.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Patient-derived xenografts as compatible models for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. EXTH-74. TUMOR PHARMACOKINETICS AND PHARMACODYNAMICS IN PATIENT-DERIVED XENOGRAFT MODELS OF GLIOBLASTOMA TREATED WITH THE PRMT5 INHIBITOR SKL27969 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prmt5-IN-43
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Prmt5-IN-43, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor.
Hazard Assessment and Waste Identification
Before beginning any disposal process, a thorough hazard assessment is necessary. Due to its biological activity, this compound should be handled as a potentially hazardous substance.[1] All waste streams containing this compound must be clearly identified and segregated.
Types of this compound Waste:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., weigh boats, pipette tips, tubes) that have come into direct contact with the compound.[1]
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions (commonly in DMSO), experimental media, and solvent rinsates from cleaning contaminated glassware.[1]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.[1]
General Disposal Guidelines
The following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied to the disposal of this compound in the absence of specific data.
| Parameter | Guideline | Rationale |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1] | Prevents dangerous chemical reactions and facilitates correct disposal. |
| Container Labeling | Clearly label all waste containers as "Hazardous Waste" and specify "this compound" and the type of waste (Solid/Liquid). | Ensures proper identification and handling by waste management personnel. |
| Storage of Waste | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] | Minimizes the risk of accidental exposure and ensures containment. |
| Spill Management | For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material.[1] | Reduces the risk of inhalation or skin contact with the hazardous material. |
| Decontamination Rinse | A triple rinse with a suitable solvent (e.g., ethanol (B145695), acetone) is recommended for contaminated labware.[1] | Ensures thorough removal of the hazardous compound before standard cleaning procedures. |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Carefully collect all solid waste contaminated with this compound. This includes PPE, contaminated lab supplies, and any absorbed spill material.
-
Place the collected solid waste into a designated, leak-proof hazardous waste container.
-
Ensure the container is clearly labeled "Hazardous Waste: this compound Solid Waste".[1]
-
Store the container in the designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including stock solutions and experimental media, in a dedicated, sealed, and chemically resistant container.
-
The container must be clearly labeled "Hazardous Waste: this compound Liquid Waste" and should also indicate the solvent used (e.g., DMSO).
-
Do not overfill the container; allow for expansion.
-
Store the container in a secondary containment bin in the designated hazardous waste storage area.
3. Decontamination of Labware:
-
First Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone). Swirl the solvent to ensure it contacts all interior surfaces. Pour the rinsate into a designated hazardous liquid waste container for this compound.[1]
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent and collect the rinsate in the same hazardous liquid waste container.[1]
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent, again collecting the rinsate.[1]
-
After the triple rinse, the labware can be cleaned using standard laboratory detergents and water.[1]
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Prmt5-IN-43
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Prmt5-IN-43. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for handling potent, biologically active research chemicals and information available for similar PRMT5 inhibitors. This compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Recommended Specification |
| Eye Protection | Safety Goggles | Should meet ANSI Z87.1 standards. Required when there is a risk of splashing. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection. |
| Body Protection | Laboratory Coat | Must be fully buttoned to cover personal clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and volatile solutions should be performed in a certified chemical fume hood. |
Operational Protocol for Handling
Adherence to a strict operational protocol is critical for safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary equipment (e.g., calibrated balance, spatulas, vials, solvents) is clean, dry, and readily accessible within the chemical fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting (Solid Form):
-
Conduct all weighing and handling of the solid this compound within the confines of a chemical fume hood to prevent inhalation of airborne particles.
-
Use disposable weigh boats to avoid cross-contamination.
-
Promptly and securely seal the primary container after dispensing the material.
-
-
Solubilization:
-
Add the appropriate solvent to the weighed this compound in a sealed container.
-
Use a vortex or sonicator to ensure complete dissolution.
-
-
Experimental Use:
-
Carry out all dilutions and transfers of the this compound solution within the chemical fume hood.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all work surfaces that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a standard laboratory cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Storage: For long-term stability, refer to the storage conditions provided in the Certificate of Analysis. In general, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. The following disposal plan is based on guidelines for a structurally similar compound and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
Waste Segregation:
-
Solid Waste: This category includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and other solid lab consumables.
-
Collection: Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The label should identify the contents as "Hazardous Waste: this compound Solid Waste."
-
-
Liquid Waste: This includes any unused or expired this compound solutions, solvents used for rinsing contaminated glassware, and experimental media containing the compound.
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound Liquid Waste." Avoid mixing with other waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound fall into this category.
-
Collection: Dispose of all sharps in a designated, puncture-resistant sharps container that is clearly labeled with its contents.
-
Decontamination of Laboratory Ware:
A triple-rinse procedure is recommended for decontaminating glassware that has been in contact with this compound.
-
Perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), ensuring the solvent contacts all interior surfaces. Collect the rinsate as hazardous liquid waste.
-
Repeat the rinse with a fresh aliquot of the solvent and collect the rinsate.
-
Perform a third and final rinse with fresh solvent and add the rinsate to the hazardous liquid waste container.
-
After this triple-rinse, the glassware can be cleaned using standard laboratory detergents.
Spill Response:
-
For small spills: If a solid, avoid generating dust. For liquids, use an inert absorbent material. Place all cleanup materials in the solid hazardous waste container.
-
For large spills: Evacuate the immediate area and follow your institution's emergency procedures by contacting the EHS department.
Always consult with your institution's EHS department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Handling and Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
